4-methyl-3-(1H-pyrrol-1-yl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-3-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-4-5-10(12(14)15)8-11(9)13-6-2-3-7-13/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNPBYYSTKWMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358226 | |
| Record name | 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593272-75-4 | |
| Record name | 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid
Foreword
In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the backbone of numerous innovations. Among these, pyrrole-containing scaffolds are of particular interest due to their prevalence in biologically active molecules and functional materials.[1] This guide provides an in-depth, research-grade overview of the synthesis and characterization of a specific, high-value building block: 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid. This compound serves as a crucial intermediate in the development of targeted therapeutics, including kinase inhibitors for oncology and novel anti-inflammatory agents.[2][3][4]
This document is designed for researchers, chemists, and professionals in drug development. It moves beyond a simple recitation of methods to explain the underlying scientific principles, the rationale behind procedural choices, and the web of validation techniques required to ensure the integrity of the final product. We will explore a robust and widely adopted synthetic route—the Paal-Knorr pyrrole synthesis—and detail the rigorous analytical workflow necessary for complete structural elucidation and purity confirmation.
The Synthetic Strategy: Paal-Knorr Pyrrole Condensation
The synthesis of this compound is efficiently achieved through the Paal-Knorr reaction, a classic and reliable method for constructing pyrrole rings. First reported independently by Carl Paal and Ludwig Knorr in the 1880s, this reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[5][6][7]
Rationale for Reagent Selection
The success of any synthesis hinges on the appropriate choice of starting materials and reagents. The selections for this protocol are deliberate, prioritizing reaction efficiency, stability, and commercial availability.
-
Amine Source: 3-amino-4-methylbenzoic acid. This substrate is the foundational component, providing the benzoic acid framework with the requisite methyl group at position 4 and the amino group at position 3, which will become the nitrogen atom of the pyrrole ring. Its specific substitution pattern dictates the final structure of the target molecule.
-
Catalyst and Solvent: Glacial Acetic Acid. This reagent serves a dual purpose. It is an effective solvent for both reactants and, critically, it provides the acidic environment necessary to catalyze the reaction.[8][9] The acid facilitates the hydrolysis of 2,5-dimethoxytetrahydrofuran to generate the reactive succinaldehyde intermediate and subsequently catalyzes the condensation and cyclization steps.[10]
Reaction Mechanism
The reaction proceeds through a series of well-understood steps:
-
In Situ Generation of Succinaldehyde: Under the acidic conditions of the glacial acetic acid, 2,5-dimethoxytetrahydrofuran is hydrolyzed, opening the ring to form succinaldehyde, the required 1,4-dicarbonyl intermediate.
-
Hemiaminal Formation: The primary amine of 3-amino-4-methylbenzoic acid performs a nucleophilic attack on one of the carbonyl carbons of succinaldehyde.
-
Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, where the amine attacks the second carbonyl group. This is followed by a sequence of dehydration steps, ultimately eliminating two molecules of water to form the stable, aromatic pyrrole ring.[9]
The overall reaction scheme is as follows:
Scheme 1: Paal-Knorr Synthesis of this compound
3-amino-4-methylbenzoic acid reacts with 2,5-dimethoxytetrahydrofuran in glacial acetic acid to yield the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure and should be performed by qualified personnel using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Materials:
-
3-amino-4-methylbenzoic acid
-
2,5-dimethoxytetrahydrofuran (mixture of cis and trans)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-4-methylbenzoic acid (1.0 eq).
-
Reagent Addition: Add glacial acetic acid to the flask to dissolve the starting material. To this solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise with stirring.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the cooled, dark reaction mixture slowly into a beaker containing a large volume of cold deionized water, stirring continuously. This will cause the product to precipitate out of the solution.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the crude product cake thoroughly with several portions of deionized water to remove residual acetic acid and other water-soluble impurities.
-
Drying: Dry the crude product under vacuum or in a drying oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
Purification by Recrystallization
The crude product must be purified to remove any unreacted starting materials or by-products. Recrystallization is a highly effective method for this purpose.
Procedure:
-
Select an appropriate solvent system, such as an ethanol/water mixture. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is colored, it can be treated with a small amount of activated charcoal and hot filtered to remove colored impurities.
-
Slowly add hot water to the hot ethanol solution until it becomes slightly turbid (cloudy), indicating the saturation point has been reached. Add a drop or two of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly under vacuum.[11][12]
Synthesis and Purification Workflow
Caption: Workflow for Synthesis, Isolation, and Purification.
Comprehensive Characterization
Once synthesized and purified, the identity and purity of this compound must be rigorously confirmed through a suite of analytical techniques. This self-validating system ensures that the material meets the standards required for subsequent research and development.
Physicochemical Properties & Chromatographic Purity
-
Appearance: The purified compound is expected to be an off-white to light tan solid.
-
Melting Point: A sharp melting point range is a strong indicator of high purity. A broad range would suggest the presence of impurities.
-
Thin-Layer Chromatography (TLC): This is used to assess purity. The purified product should appear as a single spot on the TLC plate when eluted with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). Its Rf value will be distinct from the starting materials.
Spectroscopic Elucidation
The combination of NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of the molecular structure.
| Property | Expected Result |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol [13][14] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.9 (s, 1H, -COOH), 7.8-8.0 (m, 2H, Ar-H), 7.5 (d, 1H, Ar-H), 7.2 (t, 2H, Pyrrole-H), 6.2 (t, 2H, Pyrrole-H), 2.1 (s, 3H, -CH₃). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ ~167 (-COOH), 140 (Ar-C), 135 (Ar-C), 132 (Ar-C), 130 (Ar-C), 128 (Ar-C), 125 (Ar-C), 121 (Pyrrole-C), 110 (Pyrrole-C), 18 (-CH₃). |
| FTIR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch), ~1685 (strong, C=O stretch), ~1600, 1500 (C=C aromatic stretch), ~1300 (C-N stretch).[15] |
| Mass Spec (ESI-) | m/z = 200.1 [M-H]⁻ |
Interpreting the Data:
-
¹H NMR: The spectrum is expected to show a characteristic downfield singlet for the acidic carboxylic proton. The aromatic region will display signals corresponding to the three protons on the benzene ring, while the pyrrole protons will appear as two distinct triplets. A sharp singlet around 2.1 ppm will confirm the presence of the methyl group.
-
¹³C NMR: The carbon spectrum will corroborate the structure, with a signal for the carbonyl carbon around 167 ppm, multiple signals in the aromatic region (120-140 ppm) for both the benzene and pyrrole rings, and an upfield signal for the methyl carbon.
-
FTIR: The infrared spectrum is dominated by a very broad absorption for the carboxylic acid O-H bond and a sharp, strong absorption for the C=O carbonyl group, confirming the presence of the carboxylic acid functional group.[15]
-
Mass Spectrometry: Electrospray ionization in negative mode (ESI-) is expected to show a prominent peak at m/z 200.1, corresponding to the deprotonated molecule [M-H]⁻, confirming the molecular weight of 201.22.[13]
Characterization Workflow
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. synarchive.com [synarchive.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. This compound | C12H11NO2 | CID 881957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. Benzoic acid, 4-methyl- [webbook.nist.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid
Abstract
4-methyl-3-(1H-pyrrol-1-yl)benzoic acid is a heterocyclic carboxylic acid that serves as a pivotal structural motif and building block in medicinal chemistry.[1] Its utility in the synthesis of complex pharmaceutical agents, including kinase inhibitors for oncology and novel anti-inflammatory compounds, necessitates a thorough understanding of its fundamental physicochemical properties.[1] These parameters—lipophilicity, acidity, and solubility—govern the compound's pharmacokinetic and pharmacodynamic behavior, influencing everything from absorption and distribution to target engagement and formulation. This guide provides a comprehensive technical overview of these critical properties, detailing not only their theoretical and computed values but also the rigorous, field-proven experimental protocols required for their determination. Designed for researchers, medicinal chemists, and drug development professionals, this document aims to bridge the gap between fundamental chemistry and practical application, ensuring a solid foundation for leveraging this versatile molecule in drug discovery programs.
Molecular Identity and Structure
A precise understanding of a compound's identity is the bedrock of all subsequent analysis. This compound is an aromatic compound characterized by a benzoic acid core substituted with a methyl group and a pyrrole ring.
Caption: 2D Structure of this compound.
Table 1: Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 593272-75-4 | PubChem[2] |
| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[2] |
| Molecular Weight | 201.22 g/mol | PubChem[2] |
| InChI | InChI=1S/C12H11NO2/c1-9-4-5-10(12(14)15)8-11(9)13-6-2-3-7-13/h2-8H,1H3,(H,14,15) | PubChem[2] |
| SMILES | CC1=C(C=C(C=C1)C(=O)O)N2C=CC=C2 | PubChem[2] |
Core Physicochemical Properties: A Summary
The interplay of a molecule's physicochemical properties dictates its disposition within a biological system. For an ionizable molecule like this compound, the most influential of these are its lipophilicity (LogP/D), acidity (pKa), and aqueous solubility.
Table 2: Summary of Physicochemical Properties
| Property | Value (Computed/Predicted) | Significance in Drug Development |
| LogP (Octanol/Water) | 2.2 | Governs membrane permeability, protein binding, and metabolic stability. |
| pKa (Acidic) | ~4.0 - 4.5 | Determines the ionization state at physiological pH, impacting solubility and receptor interaction. |
| Aqueous Solubility | Data not available | Crucial for dissolution, absorption, and achieving therapeutic concentrations. |
| Melting Point | Data not available | Indicates purity, crystal lattice energy, and solid-state stability. |
| Boiling Point | Data not available | Relevant for purification and stability under thermal stress. |
Note: The LogP value is derived from the computationally similar isomer 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid, and the pKa is an educated estimate based on the benzoic acid scaffold.
Lipophilicity (LogP): Balancing Permeability and Solubility
Lipophilicity, the affinity of a compound for a lipid-like environment, is a cornerstone of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug. It is quantified by the partition coefficient (P) between n-octanol and water, and more commonly expressed as its logarithm, LogP.
Significance and Predicted Value
A LogP value in the range of 1-3 is often considered optimal for oral drug absorption, providing a balance between aqueous solubility for dissolution and lipid permeability for crossing cell membranes. The computed XLogP3 value for the isomeric compound 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid is 2.2, suggesting that the target molecule likely falls within this favorable range.[3] This value indicates that the compound possesses sufficient lipophilicity to partition into biological membranes but may not be so high as to cause issues with poor solubility or high protein binding.
Experimental Protocol: LogP/D Determination by Shake-Flask Method
The shake-flask method remains the "gold standard" for LogP determination due to its direct measurement of partitioning.[4][5] The protocol described here is designed to be self-validating by ensuring equilibrium is reached and by using robust analytical quantification.
Causality Behind Choices:
-
Pre-saturation of Solvents: Using n-octanol saturated with buffer and buffer saturated with n-octanol is critical. This prevents volume changes during the experiment due to the mutual miscibility of the two phases, which would otherwise alter the final concentration and invalidate the results.[6][7]
-
Choice of Buffer: A phosphate buffer at pH 7.4 is used to determine the distribution coefficient (LogD), which is more physiologically relevant than LogP for an ionizable compound.[5][6] At this pH, the carboxylic acid will be partially ionized, and the LogD value will reflect the partitioning of both the neutral and ionized species.
-
Analytical Method: HPLC with UV detection is chosen for its sensitivity and ability to separate the analyte from any potential impurities, ensuring accurate quantification in both phases.[6]
Step-by-Step Methodology:
-
Preparation of Phases: Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.4. In a large separation funnel, mix equal volumes of n-octanol and the pH 7.4 buffer. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely before use.[5]
-
Stock Solution Preparation: Accurately weigh the test compound and prepare a stock solution in the n-octanol phase (e.g., 1 mg/mL).
-
Partitioning: In a series of glass vials, add a precise volume of the pre-saturated n-octanol stock solution and the pre-saturated pH 7.4 buffer. A phase volume ratio (octanol:buffer) of 1:1 is a common starting point.
-
Equilibration: Seal the vials and shake them on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium.[7][8] A minimum of 24 hours is recommended.[9] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48 hours) until the concentration in each phase remains constant.
-
Phase Separation: Centrifuge the vials at low speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.[7]
-
Quantification: Carefully withdraw an aliquot from each phase. Prepare a standard calibration curve for the compound using HPLC-UV. Analyze the concentration of the compound in the octanol (C_oct) and buffer (C_buf) phases against the calibration curve.
-
Calculation: The distribution coefficient (D) is calculated as: D = C_oct / C_buf. The LogD is then calculated as: LogD = log₁₀(D) .
Acidity (pKa): The Key to Ionization
The acid dissociation constant (pKa) defines the pH at which a compound exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (ionized) forms. For a carboxylic acid, this value is fundamental to its solubility, absorption, and ability to interact with biological targets.
Significance and Predicted Value
The carboxylic acid moiety of this compound is the primary ionizable group. The pKa of benzoic acid itself is approximately 4.2. The substituents on the ring will modulate this value. The methyl group is weakly electron-donating, which would slightly increase the pKa (making it a weaker acid). The N-pyrrolyl group's effect is more complex but it is generally considered electron-donating through resonance, which would also tend to increase the pKa. Therefore, the pKa of the target compound is predicted to be slightly higher than that of benzoic acid, likely in the range of 4.0 to 4.5. This means that at physiological pH (7.4), the compound will be almost completely deprotonated to its carboxylate form, a state that significantly enhances aqueous solubility.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise and reliable method for determining pKa values.[10][11][12] It involves monitoring the pH of a solution as a titrant is added, allowing for the direct observation of the ionization process.
Caption: Workflow for pKa determination via potentiometric titration.
Causality Behind Choices:
-
Inert Atmosphere: Purging the solution with nitrogen is essential to remove dissolved carbon dioxide.[10][11] CO₂ forms carbonic acid in water, which acts as a buffer and would interfere with the titration of the analyte, leading to an inaccurate equivalence point.
-
Co-solvent: For compounds with low aqueous solubility, a co-solvent like methanol or acetonitrile may be necessary. However, the pKa value obtained is an apparent pKa (pKa_app) specific to that solvent mixture. Extrapolating back to a fully aqueous pKa requires performing titrations in several co-solvent ratios and applying a correction method, such as the Yasuda-Shedlovsky plot.[12]
-
Ionic Strength Adjustment: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) minimizes changes in the activity coefficients of the ions in solution throughout the titration, leading to a more accurate and thermodynamically consistent pKa value.[10][11]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[10][11]
-
Solution Preparation: Prepare a standardized solution of ~0.1 M NaOH (carbonate-free) and ~0.1 M HCl. Accurately prepare an analyte solution (e.g., 1-10 mM) in water or a suitable co-solvent. Add a background electrolyte like KCl to a final concentration of 0.15 M.[10]
-
Titration Setup: Place the analyte solution in a jacketed beaker maintained at a constant temperature (25°C). Insert the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen for 10-15 minutes before and during the titration.[11]
-
Initial pH Adjustment: If titrating an acid, add 0.1 M HCl to bring the initial pH to a point where the compound is fully protonated (e.g., pH 2.0).[10]
-
Titration: Add the standardized NaOH solution in small, precise increments using an auto-burette. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point (V_eq) is identified as the inflection point of the sigmoid curve, which corresponds to the maximum of the first derivative (ΔpH/ΔV).
-
pKa Calculation: The pKa is the pH at the half-equivalence point (V_eq / 2). At this point, the concentrations of the protonated acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.[13] For robust data, the experiment should be repeated at least three times.[10]
Aqueous Solubility: The Prerequisite for Efficacy
Aqueous solubility is arguably one of the most critical and challenging physicochemical properties in drug discovery.[14] A compound must dissolve to be absorbed from the gastrointestinal tract and to be available at its site of action.
Significance and Structural Considerations
The structure of this compound presents competing features for solubility. The carboxylic acid group, especially in its ionized carboxylate form at pH > pKa, is highly polar and promotes aqueous solubility. Conversely, the fused aromatic system (phenyl and pyrrole rings) and the methyl group are hydrophobic and detract from it. Therefore, its solubility is expected to be strongly pH-dependent, being very low at pH < pKa and significantly higher at physiological and basic pH.
Experimental Protocol: Thermodynamic Solubility Determination
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. It is a definitive measure that is crucial for lead optimization and formulation.[9][15] The shake-flask method is the standard for this determination.[15]
Causality Behind Choices:
-
Solid State: It is imperative to use the solid form of the compound (preferably the most stable crystalline form) rather than a DMSO stock. This ensures the measurement reflects the true equilibrium between the solid state and the saturated solution, which is the definition of thermodynamic solubility.[9][14] Kinetic solubility, which often starts from a DMSO stock, can lead to supersaturated and misleadingly high values.[15]
-
Equilibration Time: A 24-48 hour incubation period is used to ensure that the system has reached a true thermodynamic equilibrium.[9] Shorter times may only yield kinetic solubility values.
-
Separation of Solid: After incubation, it is critical to separate the saturated solution from the excess solid without disturbing the equilibrium. Centrifugation followed by filtration of the supernatant is a robust method to achieve this.[9][16]
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the desired aqueous buffers (e.g., pH 2.0, pH 5.0, pH 7.4) to assess solubility across a relevant pH range.
-
Sample Preparation: Add an excess of the solid compound to vials containing a known volume of each buffer. The excess must be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[9]
-
Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to pellet the remaining solid.
-
Filtration and Dilution: Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles. Dilute the clear filtrate with mobile phase for analysis.
-
Quantification: Analyze the concentration of the diluted filtrate using a validated analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve.[16]
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically reported in µg/mL or µM.
Synthesis and Spectroscopic Characterization
While a detailed synthesis is beyond the scope of this guide, the compound is accessible through established organic chemistry reactions. A plausible route involves the Paal-Knorr synthesis of the N-aryl pyrrole from 3-amino-4-methylbenzoic acid and 2,5-dimethoxytetrahydrofuran in an acidic medium, a common method for forming substituted pyrroles.[17]
Predicted Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoic acid ring (likely complex multiplets or doublets), the α- and β-protons of the pyrrole ring (appearing as triplets or multiplets), and a singlet for the methyl group around 2.3-2.5 ppm. The acidic proton of the carboxyl group would appear as a broad singlet at a very downfield shift (>10 ppm).
-
¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon around 170 ppm, multiple signals in the aromatic region (110-150 ppm) for the carbons of the phenyl and pyrrole rings, and a signal for the methyl carbon around 20 ppm.
Conclusion: A Profile for Drug Discovery
The physicochemical properties of this compound define its potential and its challenges as a molecular building block. Its predicted LogP suggests good membrane permeability, while its acidic pKa ensures that it will be highly ionized and more soluble at physiological pH. This pH-dependent solubility is a critical factor for formulation and oral absorption.
Caption: Relationship between core physicochemical properties and drug development.
The in-depth analysis and robust experimental protocols provided in this guide equip researchers with the necessary tools to accurately characterize this molecule. By understanding and experimentally verifying these fundamental parameters, drug development professionals can make informed decisions, mitigate risks associated with poor ADME properties, and ultimately unlock the full therapeutic potential of novel agents derived from this versatile chemical scaffold.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C12H11NO2 | CID 881957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid | C12H11NO2 | CID 880158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 8. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 9. enamine.net [enamine.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 17. researchgate.net [researchgate.net]
The Inflammatory Cascade Under Scrutiny: A Mechanistic Exploration of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Potential Anti-Inflammatory Candidate
In the landscape of medicinal chemistry, the pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. The compound 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid, a molecule integrating a benzoic acid moiety with a pyrrole ring, presents a compelling scaffold for investigation. While direct mechanistic studies on this specific molecule are not extensively documented, its structural components are hallmarks of compounds known to modulate the inflammatory response. Benzoic acid and its derivatives have a long history as anti-inflammatory agents, and the pyrrole motif is a key feature in several potent enzyme inhibitors.[1][2][3][4][5] This guide offers a speculative, yet scientifically grounded, exploration of the potential mechanism of action of this compound, providing a roadmap for its systematic evaluation as a therapeutic candidate.
This document will delve into the most probable molecular targets, propose a comprehensive suite of experiments to elucidate its biological activity, and provide detailed protocols to empower researchers in their investigations. The central hypothesis is that This compound functions as an inhibitor of key enzymes in the prostaglandin biosynthesis pathway, specifically cyclooxygenase-2 (COX-2) and/or microsomal prostaglandin E2 synthase-1 (mPGES-1) .
Part 1: The Arachidonic Acid Cascade - A Prime Suspect for Intervention
Inflammation is a complex biological response, and at its core lies the arachidonic acid cascade, a wellspring of pro-inflammatory lipid mediators. Upon cellular stimulation by inflammatory signals, arachidonic acid is liberated from the cell membrane and is metabolized by cyclooxygenase (COX) enzymes to produce prostaglandin H2 (PGH2). This unstable intermediate is then converted by various terminal synthases into a range of prostaglandins, with prostaglandin E2 (PGE2) being a principal mediator of inflammation, pain, and fever.
There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation.[6] While traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, this non-selective inhibition can lead to gastrointestinal side effects.[7] Consequently, the development of selective COX-2 inhibitors has been a major focus in anti-inflammatory drug discovery.[8]
Further downstream, microsomal prostaglandin E2 synthase-1 (mPGES-1) has emerged as a highly attractive target.[9][10][11] mPGES-1 specifically converts COX-2-derived PGH2 to PGE2. Inhibiting mPGES-1 offers a more targeted approach to reducing inflammatory PGE2 levels without affecting the production of other prostaglandins that may have protective functions, potentially leading to a better safety profile.[9]
Given that numerous compounds containing pyrrole and benzoic acid scaffolds have demonstrated inhibitory activity against COX and mPGES-1 enzymes, it is highly plausible that this compound engages with one or both of these key inflammatory enzymes.[7][12][13][14]
Part 2: Hypothesized Mechanism of Action and Experimental Validation
Based on the structural characteristics of this compound and the known pharmacology of related compounds, we propose the following primary mechanism of action:
Primary Hypothesis: this compound selectively inhibits the activity of COX-2 and/or mPGES-1, leading to a reduction in the production of pro-inflammatory prostaglandin E2.
To systematically test this hypothesis, a multi-tiered experimental approach is recommended, progressing from in vitro enzyme assays to cell-based models.
Tier 1: In Vitro Enzyme Inhibition Assays
The initial step is to directly assess the inhibitory potential of this compound against the purified target enzymes.
Experimental Protocol: COX-1 and COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a common method for assessing COX-1 and COX-2 inhibition.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are commercially available. Prepare a working solution of arachidonic acid (substrate) in an appropriate buffer.
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
In a 96-well plate, add the COX enzyme, a fluorescent probe (e.g., ADHP), and the test compound or vehicle control.
-
Incubate at room temperature for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the fluorescence increase over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Protocol: mPGES-1 Inhibition Assay (Enzyme Immunoassay - EIA)
This protocol describes a method to measure the inhibition of mPGES-1.
-
Microsome Preparation: Microsomes containing mPGES-1 can be prepared from cells stimulated with pro-inflammatory cytokines (e.g., IL-1β-stimulated A549 cells).[15]
-
Compound Preparation: Prepare a stock solution and serial dilutions of this compound in a suitable solvent.
-
Assay Procedure:
-
In a reaction tube, combine the microsomal preparation, the test compound or vehicle control, and the co-factor glutathione.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the substrate, PGH2.
-
Incubate for a defined period.
-
Stop the reaction and measure the amount of PGE2 produced using a commercially available PGE2 Enzyme Immunoassay (EIA) kit.
-
-
Data Analysis: Calculate the percentage of inhibition of PGE2 production at each compound concentration and determine the IC50 value.
Data Presentation: In Vitro Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | mPGES-1 IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Celecoxib (Control) | >10 | ~0.1 | >10 |
| MK-886 (Control) | >10 | >10 | ~1.6 |
Tier 2: Cell-Based Assays for PGE2 Production
Following the in vitro validation, the next crucial step is to assess the compound's activity in a cellular context, which provides a more physiologically relevant environment.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced PGE2 Production in Macrophages
This protocol uses a classic model of inflammation to assess the compound's efficacy.
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Treatment:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and upregulate COX-2 and mPGES-1 expression.
-
-
PGE2 Measurement: After a suitable incubation period, collect the cell culture supernatant. Measure the concentration of PGE2 in the supernatant using a PGE2 EIA kit.
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed reduction in PGE2 is not due to cytotoxicity.
-
Data Analysis: Determine the IC50 value for the inhibition of PGE2 production in the cell-based assay.
Part 3: Visualizing the Hypothesized Mechanism and Experimental Workflow
To provide a clear visual representation of the proposed mechanism and the experimental strategy, the following diagrams are provided.
Diagram 1: Hypothesized Signaling Pathway of this compound
Caption: Hypothesized inhibition of COX-2 and mPGES-1 by this compound.
Diagram 2: Experimental Workflow for Mechanistic Validation
References
- 1. New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]
- 3. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting mPGES-1 by a Combinatorial Approach: Identification of the Aminobenzothiazole Scaffold to Suppress PGE2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arylpyrrolizines as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) or as dual inhibitors of mPGES-1 and 5-lipoxygenase (5-LOX) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lookchem.com [lookchem.com]
- 15. Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid: A Technical Guide for Preclinical Investigation
Introduction: A Molecule of Interest at the Crossroads of Proven Pharmacophores
In the landscape of modern drug discovery, the strategic combination of known pharmacophores represents a highly effective approach to generating novel molecular entities with significant therapeutic potential. The compound 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid emerges as a compelling candidate for preclinical investigation, elegantly merging two key structural motifs: the pyrrole ring and the benzoic acid scaffold. The pyrrole moiety is a cornerstone in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs with applications spanning antibacterial, antiviral, anticancer, and anti-inflammatory therapies[1][2][3][4]. Similarly, benzoic acid and its derivatives are widely recognized for their diverse pharmacological activities, including antimicrobial and anti-inflammatory properties[5][6][7][8][9].
The specific arrangement of a methyl group and a pyrrole ring on the benzoic acid core in this compound suggests a nuanced modulation of its physicochemical and biological properties. This unique substitution pattern warrants a systematic and in-depth evaluation of its potential bioactivities. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic promise of this molecule. We will delve into its potential mechanisms of action, propose detailed experimental workflows for validation, and outline a logical path for its preclinical assessment.
Hypothesized Biological Activities and Mechanistic Rationale
Based on the constituent chemical moieties, we can hypothesize several promising avenues for the biological activity of this compound. One of the most immediate areas of interest is its potential as an anti-inflammatory agent . The pyrrole ring is a known component of certain non-steroidal anti-inflammatory drugs (NSAIDs), and benzoic acid derivatives have also demonstrated anti-inflammatory effects[2][6]. The mechanism could involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), or modulation of pro-inflammatory signaling pathways like NF-κB.
Furthermore, the presence of the pyrrole ring, a feature in several kinase inhibitors, points towards a potential role in oncology [10]. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. It is plausible that this compound could act as a scaffold for the development of selective kinase inhibitors.
Finally, the well-documented antibacterial properties of both pyrrole and benzoic acid derivatives make this a critical area for investigation[1][5][11]. The compound could potentially disrupt bacterial cell wall synthesis, inhibit essential enzymes, or interfere with bacterial nucleic acid replication.
Proposed Experimental Workflows for Biological Activity Screening
A tiered approach to screening is recommended to efficiently evaluate the potential biological activities of this compound.
Tier 1: Primary In Vitro Screening
The initial phase focuses on broad-spectrum screening to identify the most promising therapeutic areas.
1. Anti-inflammatory Activity Assessment:
-
Enzyme Inhibition Assays: Direct assessment of the compound's ability to inhibit COX-1, COX-2, and 5-LOX enzymes.
-
Cell-based Assays: Utilize lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) to measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) and nitric oxide (NO) release.
2. Anticancer Activity Profiling:
-
Cell Viability Assays: Screen against a panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel) to determine the compound's cytotoxic or cytostatic effects.
-
Kinase Inhibition Profiling: A broad-panel kinase screen to identify potential kinase targets.
3. Antibacterial Spectrum Determination:
-
Minimum Inhibitory Concentration (MIC) Assays: Determine the MIC against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including drug-resistant strains[12][13][14][15][16].
The following diagram illustrates the proposed Tier 1 screening workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. ijcrt.org [ijcrt.org]
- 8. ymerdigital.com [ymerdigital.com]
- 9. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound [myskinrecipes.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
literature review on pyrrole-substituted benzoic acids
An In-Depth Technical Guide to Pyrrole-Substituted Benzoic Acids: Synthesis, Properties, and Therapeutic Applications
Abstract
The strategic combination of the pyrrole ring, a privileged heterocyclic scaffold, with the benzoic acid moiety has given rise to a versatile class of compounds with significant applications in medicinal chemistry and materials science. Pyrrole-substituted benzoic acids are central to the development of numerous therapeutic agents, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the core synthetic methodologies, physicochemical properties, and diverse biological activities of these compounds. We will explore the causality behind synthetic choices, provide detailed experimental protocols, and analyze structure-activity relationships, with a particular focus on their role as enzyme inhibitors.
Introduction: The Union of Two Potent Pharmacophores
In the landscape of medicinal chemistry, the pyrrole ring is recognized as a cornerstone structural motif, present in a multitude of natural products and synthetic drugs.[1] Its unique electronic configuration and capacity for functionalization have established it as a "privileged scaffold" for the design of novel therapeutics targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[2][3][4] Similarly, the benzoic acid functional group is a classic pharmacophore, crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug, often by engaging in key hydrogen bonding interactions with biological targets.
The fusion of these two entities into a single molecular architecture—the pyrrole-substituted benzoic acid—creates compounds with enhanced biological activity and tailored properties. The most prominent example is in the field of anti-inflammatory drugs, where the pyrrole-acetic acid derivative, Tolmetin, has been a clinically used NSAID for decades.[5][6] This guide delves into the chemistry and biology of this important class of molecules, providing the foundational knowledge and practical insights required for their synthesis and application in modern drug discovery.
Core Synthetic Strategies
The construction of pyrrole-substituted benzoic acids can be approached in two primary ways: forming the pyrrole ring on a benzoic acid precursor or coupling a pre-formed pyrrole with a benzoic acid derivative. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on both rings.
Paal-Knorr Synthesis: Building the Pyrrole Ring
The Paal-Knorr synthesis is a robust and widely used method for constructing the pyrrole ring.[7][8] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, an aminobenzoic acid or its ester derivative.[9][10] The reaction is typically catalyzed by acid and proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[11]
Causality of Experimental Choice: This method is advantageous due to its operational simplicity and the commercial availability of many 1,4-dicarbonyl precursors.[10] The use of a weak acid like acetic acid is often sufficient to catalyze the reaction without promoting side reactions.[11] The choice to use an aminobenzoic acid ester instead of the free acid can prevent unwanted side reactions and improve solubility in organic solvents.
Caption: Reaction mechanism of the Paal-Knorr pyrrole synthesis.
Suzuki-Miyaura Coupling: Connecting Pre-formed Rings
For constructing highly functionalized or complex aryl-substituted pyrroles, the Suzuki-Miyaura cross-coupling reaction is a powerful tool.[12][13] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (e.g., a pyrrole-boronic acid) and an organohalide (e.g., a bromo- or iodobenzoic acid).[14][15]
Causality of Experimental Choice: The Suzuki reaction is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of numerous boronic acids and aryl halides.[12][13] The choice of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate is critical for driving the catalytic cycle efficiently.[14] Protecting the pyrrole nitrogen with a group like BOC (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be necessary to prevent side reactions and improve yields, as unprotected N-H groups can interfere with the catalyst.[12]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Table 1: Comparison of Primary Synthetic Routes
| Feature | Paal-Knorr Synthesis | Suzuki-Miyaura Coupling |
| Bond Formed | C-N bonds (forms pyrrole ring) | C-C bond (couples two rings) |
| Key Reactants | 1,4-Dicarbonyl, Primary Amine | Organohalide, Organoboron |
| Catalyst | Typically Acid (H⁺) | Palladium complex (e.g., Pd(PPh₃)₄) |
| Advantages | Atom economical, often simple | High functional group tolerance, mild conditions |
| Limitations | Requires specific 1,4-dicarbonyls | Requires pre-functionalized substrates, catalyst cost |
Applications in Drug Discovery: Targeting Inflammation
The most significant therapeutic application of pyrrole-substituted benzoic acids is as non-steroidal anti-inflammatory drugs (NSAIDs).[16] Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[17]
Mechanism of Action: COX Inhibition
COX enzymes (with COX-1 and COX-2 being the most studied isoforms) catalyze the conversion of arachidonic acid into prostaglandins.[17][18] Prostaglandins are signaling molecules that mediate pain, fever, and inflammation.[19][20] By blocking the active site of COX enzymes, pyrrole-based NSAIDs prevent prostaglandin synthesis, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.[20][21] The acidic benzoic acid (or acetic acid in the case of Tolmetin) moiety is crucial, as it often mimics the carboxylic acid of the natural substrate, arachidonic acid, anchoring the inhibitor in the enzyme's active site.
Caption: Inhibition of the COX pathway by pyrrole-based NSAIDs.
Case Study: Tolmetin
Tolmetin, chemically named [1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid, is a classic example of this drug class.[5] It is used for the long-term management of rheumatoid arthritis and osteoarthritis.[20][21] Tolmetin functions as a non-selective inhibitor of both COX-1 and COX-2.[19] While its inhibition of COX-2 is responsible for its anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1, which has a protective role in the gastrointestinal tract, can lead to side effects like stomach ulcers.[5][16] This has driven research towards developing more COX-2 selective inhibitors to improve safety profiles.[18][22]
Table 2: Biological Activity of Representative Pyrrole-Based COX Inhibitors
| Compound | Target(s) | IC₅₀ Value | Therapeutic Class | Reference(s) |
| Tolmetin | COX-1, COX-2 | Varies by assay | NSAID | [5][19][21] |
| Nitrile 3b | COX-2 | ~38.8-fold more selective for COX-2 over COX-1 | Investigational | [22] |
| Aldehyde 1c | COX-2 | Potency comparable to Celecoxib in vitro | Investigational | [22] |
| Compound 4h | COX-2 | Predicted pIC₅₀ = 7.11 | Investigational | [18] |
Note: IC₅₀ values are highly assay-dependent. This table provides a qualitative comparison of activity and selectivity.
Key Experimental Protocols
The following protocols are provided as illustrative examples for the synthesis and characterization of a representative pyrrole-substituted benzoic acid.
Protocol: Synthesis of Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate via Paal-Knorr Reaction
This protocol describes the synthesis of a model compound using the Paal-Knorr condensation.
Materials:
-
Hexane-2,5-dione
-
Methyl 4-aminobenzoate
-
Glacial Acetic Acid
-
Ethanol
-
Standard glassware for reflux, magnetic stirrer, heating mantle
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine methyl 4-aminobenzoate (1.51 g, 10 mmol) and hexane-2,5-dione (1.14 g, 10 mmol).
-
Solvent Addition: Add 30 mL of ethanol to the flask, followed by 1 mL of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux using a heating mantle and stir vigorously for 4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase), observing the consumption of the starting materials and the formation of a new, less polar product spot.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 100 mL of cold water with stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate.
-
Characterization: Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Workflow: Drug Discovery and Development
The development of new drugs based on the pyrrole-substituted benzoic acid scaffold follows a structured pipeline from initial design to potential clinical trials.
Caption: General workflow for the discovery of novel pyrrole-based therapeutics.
Conclusion and Future Outlook
Pyrrole-substituted benzoic acids represent a historically significant and continually relevant class of compounds in medicinal chemistry. Their success, exemplified by drugs like Tolmetin, is rooted in their ability to effectively inhibit key enzymes in pathological pathways. The synthetic versatility afforded by classic reactions like the Paal-Knorr synthesis and modern cross-coupling methods ensures that novel analogues can be readily produced.
Future research will likely focus on designing derivatives with improved selectivity, particularly for COX-2, to minimize gastrointestinal side effects. Furthermore, the inherent bioactivity of the pyrrole-benzoic acid scaffold makes it an attractive starting point for targeting other enzymes and receptors, expanding its therapeutic potential beyond inflammation to areas such as oncology and infectious diseases.[23][24] The foundational principles and protocols outlined in this guide serve as a robust starting point for scientists aiming to explore and innovate within this promising chemical space.
References
- 1. scispace.com [scispace.com]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Tolmetin - Wikipedia [en.wikipedia.org]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. What is the mechanism of Tolmetin Sodium? [synapse.patsnap.com]
- 18. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Tolectin (Tolmetin Sodium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 21. drugs.com [drugs.com]
- 22. iris.unina.it [iris.unina.it]
- 23. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
In Silico Modeling of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid: A Technical Guide for Drug Discovery Professionals
Executive Summary
In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, significantly reducing the time and cost associated with identifying and optimizing novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive, in-depth walkthrough of the computational modeling of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid, a heterocyclic compound with potential therapeutic applications.[4] By adopting the perspective of a senior application scientist, this document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors a real-world drug discovery project. We will delve into the core pillars of in silico analysis, including target identification, molecular docking, molecular dynamics simulations, and ADMET prediction. Each protocol is presented as a self-validating system, emphasizing scientific integrity and reproducibility. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational techniques to accelerate their research endeavors.
Introduction: The Case for In Silico Evaluation
The journey of a drug from concept to clinic is fraught with challenges, with high attrition rates being a major concern.[1] Computational methods, collectively known as in silico modeling, offer a powerful means to de-risk and streamline this process.[1][2][3] By simulating the interactions between a potential drug molecule and its biological target at an atomic level, we can predict its binding affinity, assess its stability, and evaluate its pharmacokinetic properties before committing to costly and time-consuming wet-lab experiments.[5][6]
The subject of our investigation, this compound, is a small molecule featuring a pyrrole ring linked to a benzoic acid scaffold.[7] This structural motif is of interest in medicinal chemistry, with related compounds demonstrating a range of biological activities, including potential as kinase inhibitors and anti-inflammatory agents.[4] Furthermore, the pyrrole-containing compounds have been investigated for their antibacterial properties.[8] This guide will use this molecule as a case study to illustrate a robust in silico workflow.
Target Selection and Rationale: A Crucial First Step
The selection of a relevant biological target is paramount for a meaningful in silico study. Given that pyrrole and benzoic acid derivatives have been explored as antibacterial agents, we have chosen to investigate the potential of this compound as an inhibitor of a key bacterial enzyme.[8][9][10] For this purpose, we have selected Dihydrofolate Reductase (DHFR) from Staphylococcus aureus as our target protein. DHFR is a well-validated antibacterial target, and its inhibition disrupts the synthesis of essential DNA precursors, leading to bacterial cell death.
Authoritative Grounding: The Protein Data Bank (PDB) is an invaluable resource for obtaining the three-dimensional structures of biological macromolecules.[1][3] For this study, we will utilize the crystal structure of S. aureus DHFR in complex with a known inhibitor, which will serve as a crucial reference for validating our computational protocol.
Computational Methodology: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the in silico evaluation of our lead compound. The workflow is designed to be a self-validating system, ensuring the reliability of the generated data.
Ligand and Protein Preparation
Expertise & Experience: Proper preparation of both the ligand and the protein is a critical, yet often overlooked, step. Failure to do so can lead to inaccurate and misleading results.
Protocol:
-
Ligand Preparation:
-
The 3D structure of this compound was obtained from the PubChem database (CID 881957).[7]
-
The structure was imported into a molecular modeling software suite.
-
Hydrogen atoms were added, and the ionization state at physiological pH (7.4) was determined.
-
Energy minimization was performed using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
-
Protein Preparation:
-
The crystal structure of S. aureus DHFR was downloaded from the Protein Data Bank.
-
All water molecules and co-factors not essential for binding were removed.
-
Hydrogen atoms were added, and the protonation states of ionizable residues were assigned.
-
The protein structure was subjected to a brief energy minimization to relieve any steric clashes.
-
Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[5][6][11][12]
Trustworthiness: To ensure the reliability of our docking protocol, we will perform a re-docking experiment. The co-crystallized inhibitor from the PDB structure will be extracted and docked back into the binding site. A successful protocol should reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.
Protocol:
-
Binding Site Definition: The binding site was defined as a 10 Å sphere around the co-crystallized inhibitor.
-
Docking Algorithm: A Lamarckian genetic algorithm, as implemented in AutoDock Vina, was employed for the docking calculations.
-
Pose Generation and Scoring: Multiple binding poses were generated and ranked based on their predicted binding affinity (scoring function). The top-scoring pose was selected for further analysis.
Molecular Dynamics Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time.[13][14]
Protocol:
-
System Setup: The docked complex was placed in a periodic box of water molecules, and counter-ions were added to neutralize the system.
-
Equilibration: The system was gradually heated to 300 K and equilibrated under constant pressure and temperature (NPT ensemble) for 1 nanosecond.
-
Production Run: A production MD simulation was carried out for 100 nanoseconds, with the coordinates of the system saved every 10 picoseconds.
-
Analysis: The trajectory was analyzed to calculate the RMSD of the protein and ligand, the root-mean-square fluctuation (RMSF) of the protein residues, and to identify key hydrogen bonds and hydrophobic interactions.
ADMET Prediction: Evaluating Drug-Likeness
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the success of a drug candidate.[15][16][17] In silico ADMET prediction tools can provide early warnings of potential liabilities.[18]
Protocol:
-
The SMILES string of this compound was submitted to a web-based ADMET prediction server (e.g., SwissADME or ADMETlab).[15]
-
A comprehensive profile of its physicochemical properties, pharmacokinetics, and potential toxicity was generated.
Visualization of the In Silico Workflow
Caption: A high-level overview of the in silico modeling workflow.
Results and Interpretation
This section would typically present the quantitative data generated from the simulations. For the purpose of this guide, we will describe the expected outcomes.
Data Presentation:
| Parameter | Predicted Value |
| Docking Score (kcal/mol) | [Example Value] |
| Key Interacting Residues | [Example: Asp27, Ile50, Phe92] |
| Average Ligand RMSD (MD) | [Example Value] |
| Predicted Oral Bioavailability | [Example: High] |
| Lipinski's Rule of Five | [Example: 0 violations] |
Interpretation:
-
Molecular Docking: The docking results would reveal the most probable binding mode of this compound within the active site of DHFR. The analysis would focus on key interactions, such as hydrogen bonds with catalytic residues and hydrophobic interactions with the surrounding pocket.
-
Molecular Dynamics: A stable RMSD for both the protein and the ligand over the 100 ns simulation would indicate a stable binding complex. RMSF analysis would highlight flexible regions of the protein.
-
ADMET Prediction: The ADMET profile would provide insights into the drug-like properties of the molecule, such as its potential for oral absorption and its metabolic stability.
Discussion and Future Directions
The in silico modeling of this compound suggests that it is a promising candidate for further investigation as a DHFR inhibitor. The predicted binding mode and stability provide a strong rationale for its potential antibacterial activity.
Future Directions:
-
Synthesis and In Vitro Validation: The next logical step is to synthesize the compound and experimentally validate its activity against S. aureus DHFR and whole-cell bacterial growth.
-
Structure-Activity Relationship (SAR) Studies: Based on the predicted binding mode, analogues of the lead compound can be designed and synthesized to improve its potency and selectivity.
-
Lead Optimization: In silico ADMET predictions can guide the chemical modifications to enhance the pharmacokinetic properties of the compound.
Conclusion
This technical guide has provided a comprehensive overview of a robust in silico workflow for the evaluation of a small molecule drug candidate. By following a structured and self-validating approach, computational modeling can significantly contribute to the drug discovery process, enabling researchers to make more informed decisions and ultimately, to accelerate the development of new medicines.
References
- 1. scispace.com [scispace.com]
- 2. [PDF] The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound [myskinrecipes.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C12H11NO2 | CID 881957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 12. A Review On Molecular Docking And Its Application [journalijar.com]
- 13. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]
- 14. portal.valencelabs.com [portal.valencelabs.com]
- 15. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 16. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of a Novel Carboxylic Acid: A Technical Guide to 4-methyl-3-(1H-pyrrol-1-yl)benzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel compound, 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a detailed, predictive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. By elucidating the "why" behind the expected spectral features, this guide serves as a practical blueprint for the characterization of similar heterocyclic carboxylic acids, emphasizing the interplay between molecular structure and spectroscopic output. The protocols herein are designed as self-validating systems, ensuring scientific rigor and reproducibility.
Introduction: The Structural Significance of this compound
The compound this compound is a structurally intriguing molecule, incorporating a benzoic acid moiety, a common pharmacophore, with a heterocyclic pyrrole ring. This combination of a rigid aromatic core with a five-membered nitrogen-containing ring suggests potential applications in medicinal chemistry, where such scaffolds are pivotal in designing molecules with specific biological activities.[1][2] The precise characterization of this molecule is paramount for its potential use in drug discovery and development. Spectroscopic analysis provides the foundational data for confirming its identity, purity, and three-dimensional structure. This guide will provide a predictive spectroscopic analysis, offering a baseline for researchers working with this and structurally related compounds.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] The predicted ¹H and ¹³C NMR spectra of this compound are based on established chemical shift principles for substituted aromatic and heterocyclic systems.[4][5][6][7][8]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electron-donating or -withdrawing nature of neighboring functional groups.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| COOH | ~12-13 | singlet (broad) | - |
| H-2 | ~8.0 | doublet | ~2 |
| H-5 | ~7.4 | doublet | ~8 |
| H-6 | ~7.9 | doublet of doublets | ~8, ~2 |
| H-2', H-5' (pyrrole) | ~7.0 | triplet | ~2 |
| H-3', H-4' (pyrrole) | ~6.3 | triplet | ~2 |
| CH₃ | ~2.4 | singlet | - |
Causality of Predicted Shifts:
-
Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the oxygen atoms and its acidic nature, resulting in a characteristic downfield shift, often appearing as a broad singlet.[9]
-
Aromatic Protons (H-2, H-5, H-6): These protons on the benzene ring will appear in the aromatic region (typically 6.5-8.5 ppm).[10] The specific shifts are dictated by the substitution pattern. H-2 and H-6 are ortho to the electron-withdrawing carboxylic acid group and will be shifted further downfield. H-5 is ortho to the methyl group, which is weakly electron-donating, leading to a more upfield position. The splitting patterns arise from coupling with neighboring protons.
-
Pyrrole Protons (H-2'/5' and H-3'/4'): The protons on the pyrrole ring will have characteristic shifts. The protons adjacent to the nitrogen (H-2' and H-5') are typically more deshielded than those at the 3' and 4' positions.
-
Methyl Protons (CH₃): The methyl group protons will appear as a singlet in the benzylic region (around 2-3 ppm).[10]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| COOH | ~170 |
| C-1 | ~130 |
| C-2 | ~132 |
| C-3 | ~140 |
| C-4 | ~142 |
| C-5 | ~125 |
| C-6 | ~135 |
| C-2', C-5' (pyrrole) | ~120 |
| C-3', C-4' (pyrrole) | ~110 |
| CH₃ | ~21 |
Causality of Predicted Shifts:
-
Carboxyl Carbon (COOH): This carbon is highly deshielded and will appear significantly downfield.[11][12]
-
Aromatic Carbons (C-1 to C-6): These carbons will resonate in the aromatic region (120-150 ppm).[6] The quaternary carbons (C-1, C-3, C-4) will have distinct shifts. The chemical shifts are influenced by the attached substituents.
-
Pyrrole Carbons (C-2'/5' and C-3'/4'): The carbons of the pyrrole ring will have characteristic shifts, with the carbons adjacent to the nitrogen appearing at a different field than the other two.
-
Methyl Carbon (CH₃): The methyl carbon will appear in the aliphatic region at the most upfield position.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for structural confirmation.[13][14]
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it can solubilize them and allows for the observation of the acidic proton.[3]
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, acquisition time, and relaxation delay.
-
Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
-
(Optional but Recommended) Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively assign proton-proton and proton-carbon correlations.[15]
-
Diagram 1: General Workflow for NMR Analysis
Caption: A generalized workflow for the acquisition and analysis of NMR data for an organic compound.
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[16][17]
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (carboxylic acid) | 3300-2500 | Broad, Strong |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (aliphatic, CH₃) | 2980-2850 | Medium |
| C=O (carboxylic acid) | 1710-1680 | Strong |
| C=C (aromatic) | 1600-1450 | Medium |
| C-O (carboxylic acid) | 1320-1210 | Strong |
| C-N (pyrrole) | 1360-1250 | Medium |
Causality of Predicted Absorptions:
-
O-H Stretch: The carboxylic acid O-H stretch is characteristically very broad and strong due to hydrogen bonding.[16][18][19]
-
C=O Stretch: The carbonyl group of the carboxylic acid will give a strong, sharp absorption. Conjugation with the aromatic ring is expected to lower the frequency to the 1710-1680 cm⁻¹ range.[18][19]
-
Aromatic and Aliphatic C-H Stretches: The C-H stretches for the aromatic ring and the methyl group will appear in their respective characteristic regions.[10]
-
C-O and C-N Stretches: These will appear in the fingerprint region and are useful for confirming the presence of the carboxylic acid and pyrrole moieties.
Experimental Protocol for FTIR Spectroscopy (Solid Sample)
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used.[20][21][22]
ATR Method:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR instrument and acquire the spectrum.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.[23] Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[1][24][25][26][27]
Predicted Fragmentation Pattern (Electron Ionization):
-
Molecular Ion (M⁺·): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₂H₁₁NO₂ = 201.22).
-
Key Fragments:
-
[M - OH]⁺ (m/z 184): Loss of a hydroxyl radical.
-
[M - COOH]⁺ (m/z 156): Loss of the carboxylic acid group.
-
Decarboxylation [M - CO₂]⁺· (m/z 157): Loss of carbon dioxide.[28]
-
Tropylium-like ions: Further fragmentation of the aromatic ring can lead to characteristic ions.
-
References
- 1. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 2. ijmr.net.in [ijmr.net.in]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proton chemical shifts in NMR. Part 14.1 Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 14. NMR Spectroscopy [www2.chemistry.msu.edu]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. echemi.com [echemi.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 20. drawellanalytical.com [drawellanalytical.com]
- 21. eng.uc.edu [eng.uc.edu]
- 22. jascoinc.com [jascoinc.com]
- 23. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 24. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 25. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Electron ionization - Wikipedia [en.wikipedia.org]
- 28. benchchem.com [benchchem.com]
Dabrafenib (CAS No. 593272-75-4): A Technical Guide for Preclinical Research
Abstract
This technical guide provides an in-depth overview of Dabrafenib (CAS No. 593272-75-4), a potent and selective inhibitor of mutant BRAF kinases, for researchers, scientists, and drug development professionals. Dabrafenib has emerged as a critical tool in oncology research and a cornerstone of targeted therapy for several cancers, most notably BRAF V600-mutant melanoma. This document elucidates the compound's mechanism of action, provides detailed protocols for its application in preclinical research, summarizes key quantitative data, and discusses the mechanisms of resistance. The guide is structured to offer both a comprehensive understanding of Dabrafenib's scientific basis and practical insights for its use in the laboratory.
Introduction: The Advent of a Targeted BRAF Inhibitor
The discovery that approximately 50% of melanomas harbor mutations in the BRAF gene, with the V600E substitution being the most common, revolutionized the therapeutic landscape for this aggressive cancer.[1] This mutation leads to constitutive activation of the BRAF protein, a serine/threonine kinase that is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] The result is uncontrolled cell proliferation and survival.[4]
Dabrafenib, also known by its development code GSK2118436, is an ATP-competitive inhibitor of the BRAF kinase.[1] It exhibits high selectivity for the mutated BRAF V600 protein, leading to the inhibition of downstream signaling, cell cycle arrest, and apoptosis in cancer cells with this mutation.[1][5] Initially approved for the treatment of BRAF V600E mutant metastatic melanoma, its research applications have expanded to include non-small cell lung cancer (NSCLC), anaplastic thyroid cancer, and other solid tumors harboring BRAF mutations.[6][7] This guide will delve into the technical details of utilizing Dabrafenib as a research tool to investigate cancer biology and develop novel therapeutic strategies.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is crucial for its effective use in research.
| Property | Value | Source |
| Chemical Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [8] |
| Synonyms | GSK2118436, Tafinlar® | [8][9] |
| CAS Number | 1195765-45-7 (Dabrafenib), 1195768-06-9 (Dabrafenib mesylate) | [6] |
| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [9] |
| Molecular Weight | 519.56 g/mol | [9] |
| Appearance | White solid | [9] |
| Solubility | Soluble in DMSO (up to 30 mg/ml with warming), or in Ethanol (up to 1 mg/ml with warming) | [9] |
| Storage | Store at -20°C. Solutions in DMSO or ethanol may be stored at -20°C for up to 3 months. | [9] |
Mechanism of Action: Targeting the MAPK Pathway
Dabrafenib functions by selectively binding to the ATP-binding domain of mutated BRAF V600, thereby inhibiting its kinase activity.[4] This action prevents the phosphorylation of MEK1 and MEK2, the immediate downstream targets of BRAF.[1] The inhibition of MEK phosphorylation in turn prevents the activation of ERK1 and ERK2, leading to the downregulation of the entire MAPK signaling cascade.[5] This blockade results in G1 cell cycle arrest and the induction of apoptosis.[1][5]
It is important to note that like other BRAF inhibitors, Dabrafenib can paradoxically activate the MAPK pathway in cells with wild-type BRAF and an upstream mutation (e.g., in RAS).[1] This occurs through the transactivation of CRAF by Dabrafenib-bound BRAF. This phenomenon is a key consideration in both preclinical and clinical settings and has driven the development of combination therapies.[1]
Signaling Pathway Diagram
Caption: Dabrafenib inhibits the constitutively active BRAF V600E mutant, blocking downstream MAPK signaling.
Research Applications and Experimental Protocols
Dabrafenib is a versatile tool for a wide range of preclinical research applications.
In Vitro Cellular Assays
To determine the cytostatic or cytotoxic effects of Dabrafenib on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells (e.g., A375, SK-MEL-28 for BRAF V600E mutant melanoma) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[5]
-
Dabrafenib Treatment: Prepare a serial dilution of Dabrafenib in culture medium. The concentration range should be chosen based on the expected IC50 value (typically from 1 nM to 10 µM).[5] Replace the culture medium with the Dabrafenib-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[5]
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® (Promega) or MTT assay, according to the manufacturer's instructions.[5]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of Dabrafenib concentration and fitting the data to a sigmoidal dose-response curve.
To confirm the mechanism of action of Dabrafenib by assessing the phosphorylation status of MAPK pathway components.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Dabrafenib (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 1-24 hours).[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow: Western Blot Analysis
Caption: Standard workflow for assessing MAPK pathway inhibition by Dabrafenib using Western blotting.
In Vivo Xenograft Models
To evaluate the anti-tumor efficacy of Dabrafenib in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A375 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[11]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer Dabrafenib orally (e.g., by gavage) at a predetermined dose and schedule (e.g., 30 mg/kg, once daily).[7] The vehicle control group should receive the same volume of the vehicle used to formulate Dabrafenib.[11]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.
-
Endpoint: Continue the treatment for a specified period (e.g., 14-21 days) or until the tumors in the control group reach a predetermined size.[7] At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Quantitative Preclinical Data
The following tables summarize key preclinical data for Dabrafenib.
Table 1: In Vitro Kinase Inhibitory Activity of Dabrafenib
| Kinase | IC₅₀ (nM) | Source |
| BRAF V600E | 0.8 | |
| Wild-type BRAF | 3.2 | |
| CRAF | 5.0 |
Table 2: In Vitro Cell Proliferation IC₅₀ Values of Dabrafenib
| Cell Line | Cancer Type | BRAF Status | IC₅₀ (nM) | Source |
| A375 | Melanoma | V600E | 8 | [5] |
| SK-MEL-28 | Melanoma | V600E | 3 | [5] |
| Colo205 | Colorectal | V600E | 7 | [5] |
| WM-115 | Melanoma | V600D | <30 | [5] |
| YUMAC | Melanoma | V600K | <30 | [5] |
| HFF | Fibroblast | Wild-type | 3,000 | [5] |
| HCT-116 | Colorectal | KRAS mutant | >10,000 | [5] |
Mechanisms of Resistance
A major challenge in targeted therapy is the development of drug resistance. Understanding these mechanisms is crucial for developing next-generation therapies.
Primary (Intrinsic) Resistance: Some tumors are inherently resistant to Dabrafenib despite harboring a BRAF V600 mutation. This can be due to:
-
Loss of PTEN: This leads to the activation of the PI3K/AKT pathway, which can bypass BRAF inhibition.[12]
-
Other genetic alterations: Co-occurring mutations in genes like NRAS or MEK can also confer intrinsic resistance.[13]
Acquired Resistance: Tumors that initially respond to Dabrafenib can develop resistance over time through various mechanisms, including:
-
Reactivation of the MAPK Pathway:
-
NRAS or KRAS mutations: These mutations can reactivate the MAPK pathway downstream of BRAF.[14]
-
MEK1/2 mutations: Mutations in the downstream kinase MEK can render it insensitive to the effects of BRAF inhibition.[14]
-
BRAF amplification or splice variants: Increased expression of the BRAF target or the emergence of alternative splice forms can overcome the inhibitory effects of Dabrafenib.[15]
-
-
Activation of Bypass Pathways: Upregulation of alternative signaling pathways, such as the PI3K/AKT pathway, can promote cell survival despite MAPK pathway inhibition.[12]
The development of resistance has led to the successful clinical strategy of combining Dabrafenib with a MEK inhibitor, such as Trametinib. This dual blockade of the MAPK pathway can delay the onset of resistance and improve therapeutic outcomes.[13]
Resistance Mechanisms Overview
Caption: Key mechanisms leading to acquired resistance to Dabrafenib therapy.
Conclusion
Dabrafenib is a powerful and selective tool for investigating the biology of BRAF-mutant cancers. Its well-defined mechanism of action and the availability of robust preclinical models make it an invaluable asset for researchers in oncology and drug discovery. A thorough understanding of its application in various experimental settings, as outlined in this guide, will enable scientists to effectively utilize Dabrafenib to advance our understanding of cancer and develop more effective therapeutic strategies. The continued investigation into resistance mechanisms and the development of rational combination therapies will be crucial in maximizing the clinical potential of BRAF inhibition.
References
- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 5. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 6. Dabrafenib Mesylate | C24H24F3N5O5S3 | CID 44516822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 8. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. biomedres.us [biomedres.us]
- 14. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Note & Protocol: Suzuki Coupling for the Synthesis of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid
Abstract: This document provides a detailed protocol for the synthesis of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This protocol outlines the coupling of 3-bromo-4-methylbenzoic acid with (1H-pyrrol-1-yl)boronic acid, offering a robust method for creating biaryl structures common in pharmaceutical and materials science research. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, detail characterization methods, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction and Reaction Overview
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning chemical reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[3][4] Its widespread adoption is due to the mild reaction conditions, the commercial availability of a vast array of starting materials, and the low toxicity of the boron-containing byproducts.
The target molecule, this compound, is a biaryl carboxylic acid. This structural motif is a key pharmacophore found in numerous biologically active compounds. The synthesis described herein utilizes 3-bromo-4-methylbenzoic acid as the aryl halide electrophile and (1H-pyrrol-1-yl)boronic acid as the organoboron nucleophile.
Overall Reaction Scheme:
(Image: The Suzuki coupling of 3-bromo-4-methylbenzoic acid and (1H-pyrrol-1-yl)boronic acid to yield the target product.)
The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism proceeds through a catalytic cycle involving three primary steps:[5][6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromo-4-methylbenzoic acid), forming a square planar Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: In the presence of a base, the organoboron species ((1H-pyrrol-1-yl)boronic acid) transfers its organic group (the pyrrole ring) to the palladium center, displacing the halide. The base is essential for activating the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Mechanism Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmoles | Equivalents |
| 3-Bromo-4-methylbenzoic acid | 215.04 | 215 | 1.0 | 1.0 |
| (1H-Pyrrol-1-yl)boronic acid | 110.91 | 133 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 35 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Deionized Water | - | 2 mL | - | - |
Equipment
-
50 mL round-bottom flask or reaction vial
-
Magnetic stir bar
-
Reflux condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Büchner funnel and filter flask
-
TLC plates (silica gel)
-
pH paper or meter
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask containing a magnetic stir bar, add 3-bromo-4-methylbenzoic acid (215 mg, 1.0 mmol), (1H-pyrrol-1-yl)boronic acid (133 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).[8]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (Argon is preferred). Repeat this cycle three times to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is oxygen-sensitive.[9]
-
-
Solvent and Catalyst Addition:
-
Prepare a degassed solvent mixture by bubbling Argon through 8 mL of 1,4-dioxane and 2 mL of water for 15-20 minutes.
-
Under a positive flow of Argon, add the degassed dioxane/water solvent system to the flask via syringe.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), to the flask. The mixture will typically turn yellow or orange.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask, ensuring a continuous flow of inert gas through the top.
-
Lower the flask into a preheated oil bath set to 90-100 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 50% Ethyl Acetate in Hexanes with 1% Acetic Acid). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the starting aryl bromide on TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x 20 mL) to remove non-polar impurities and the catalyst. Discard the organic layers.
-
Carefully acidify the aqueous layer to pH ~2-3 by the dropwise addition of 1M HCl. The product will precipitate as a solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.[10]
-
Wash the filter cake with a small amount of cold deionized water (2 x 10 mL).
-
-
Purification and Drying:
-
The crude product can be purified by recrystallization from an ethanol/water mixture.[11] Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Reheat until the solution is clear, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with cold water, and dry under vacuum to a constant weight.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic aromatic proton signals for both the benzoic acid and pyrrole rings, as well as a singlet for the methyl group.
-
¹³C NMR: Expect distinct signals for all unique carbon atoms in the molecule, including the carboxylic acid carbonyl carbon.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product (C₁₂H₁₁NO₂ = 201.22 g/mol ).
-
Melting Point: A sharp melting point range indicates high purity. The melting point of the starting 3-bromo-4-methylbenzoic acid is ~204 °C. The product's melting point should be determined and reported.
-
Infrared Spectroscopy (IR): Look for characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, and aromatic C-H stretches.[10]
Troubleshooting and Key Considerations
-
Low or No Yield:
-
Catalyst Inactivity: Ensure the reaction was performed under strictly anaerobic conditions. The Pd(0) catalyst is easily oxidized and deactivated by air.
-
Protodeborylation: Heteroaryl boronic acids can be susceptible to hydrolysis (protodeborylation), especially at elevated temperatures.[3] Using a slight excess (1.2 eq) of the boronic acid helps mitigate this. If this is a persistent issue, switching to a corresponding boronic ester (e.g., a pinacol ester) may improve stability.[12][13]
-
Base/Solvent Choice: The choice of base and solvent is critical. K₂CO₃ is a reliable base for this transformation. Other bases like K₃PO₄ or Cs₂CO₃ can be screened for optimization. The solvent system must be able to dissolve both the organic and inorganic components to some extent.[1][5]
-
-
Incomplete Reaction:
-
If starting material remains after 24 hours, an additional portion of the catalyst (0.01 eq) can be added. Ensure the reaction temperature is maintained.
-
-
Purification Difficulties:
-
If the product is difficult to crystallize or contains persistent impurities, purification by flash column chromatography on silica gel may be necessary.
-
Safety Precautions
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a well-ventilated fume hood.
-
Reagents: Avoid inhalation and skin contact with all chemicals. Consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. (1H-Pyrrol-1-yl)boronic acid | C4H6BNO2 | CID 68516346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chemrj.org [chemrj.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols for the In Vitro Evaluation of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid
Introduction: Characterizing a Novel Anti-Inflammatory Candidate
4-methyl-3-(1H-pyrrol-1-yl)benzoic acid is a novel aromatic compound with potential applications in the development of anti-inflammatory agents[1]. Its structural features suggest the possibility of interaction with key biological targets in inflammatory pathways. This guide provides a comprehensive suite of in vitro assays to systematically evaluate its biological activity, focusing on common mechanisms of anti-inflammatory drugs.
The proposed workflow is designed to first establish a safe therapeutic window by assessing cytotoxicity, followed by a multi-pronged investigation into its potential mechanisms of action. We will explore its effects on cyclooxygenase (COX) enzymatic activity, a cornerstone of inflammation, and its influence on the master transcriptional regulators of the inflammatory response, Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). This structured approach will enable researchers to build a robust preliminary profile of this compound's anti-inflammatory potential.
Part 1: Foundational Analysis - Cytotoxicity and Therapeutic Window
Before delving into mechanistic studies, it is crucial to determine the concentration range of this compound that is non-toxic to cells. The MTT assay is a reliable and widely used colorimetric method to assess cell viability and proliferation. This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells[2].
Protocol 1: MTT Assay for Cell Viability
This protocol is designed to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity of this compound on a relevant cell line (e.g., RAW 264.7 murine macrophages or THP-1 human monocytes).
Materials:
-
This compound
-
Cell line of choice (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[2]
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm[2]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is ≤ 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include vehicle-only controls (medium with the same final concentration of DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well[2][4].
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope[2].
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[2]. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[2]. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and Presentation:
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log concentration of the compound to determine the IC50 value.
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 | 100% |
| 0.1 | 1.23 | 98.4% |
| 1 | 1.19 | 95.2% |
| 10 | 1.05 | 84.0% |
| 50 | 0.65 | 52.0% |
| 100 | 0.20 | 16.0% |
Part 2: Mechanistic Insights into Anti-Inflammatory Action
Based on the cytotoxicity data, subsequent assays should be performed using non-toxic concentrations of this compound. The following protocols will investigate its potential to inhibit key inflammatory pathways.
A. Cyclooxygenase (COX) Inhibition
A primary mechanism of many anti-inflammatory drugs is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins[5]. We will assess the compound's ability to inhibit both COX-1 and COX-2 isoforms.
This protocol outlines a colorimetric assay to determine the IC50 of the test compound against purified ovine COX-1 and human recombinant COX-2[6][7]. The assay measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)[7].
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
TMPD solution
-
Arachidonic acid (substrate)
-
This compound
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well plate
-
Plate reader capable of measuring absorbance at 590 nm
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Keep enzymes on ice.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Reaction Buffer
-
Heme
-
COX enzyme (COX-1 or COX-2)
-
Test compound at various concentrations or positive control.
-
-
Inhibitor Pre-incubation: Add 10 µL of the test compound or a known inhibitor to the appropriate wells. Add 10 µL of the vehicle to the control wells. Incubate for 10 minutes at 37°C[6].
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to all wells[6].
-
Kinetic Measurement: Immediately measure the absorbance at 590 nm every 30 seconds for 5 minutes to monitor the rate of TMPD oxidation.
-
Data Analysis: Calculate the initial reaction velocity (V0) for each concentration. Determine the percent inhibition relative to the vehicle control and plot against the log concentration of the inhibitor to calculate the IC50 value.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | To be determined | To be determined | To be determined |
| SC-560 | 0.009 | 6.3 | 0.0014 |
| Celecoxib | 15 | 0.07 | 214 |
B. Cellular Confirmation of COX-2 Inhibition: Prostaglandin E2 (PGE2) Quantification
To confirm the findings from the enzymatic assay in a cellular context, we will measure the production of Prostaglandin E2 (PGE2), a major downstream product of COX-2 activity, in lipopolysaccharide (LPS)-stimulated macrophages.
This protocol describes the quantification of PGE2 in cell culture supernatants using a competitive EIA kit[8][9].
Materials:
-
RAW 264.7 cells
-
Lipopolysaccharide (LPS)
-
This compound
-
PGE2 EIA Kit (containing PGE2 standard, PGE2 conjugate, antibody-coated plate, wash buffer, substrate, and stop solution)
-
Plate reader capable of measuring absorbance at 405-450 nm[8][9]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight. Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Cell Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
EIA Procedure: Perform the PGE2 EIA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Adding a fixed amount of HRP-labeled PGE2 (the conjugate) to compete with the PGE2 in the sample for antibody binding[9].
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance. The intensity of the color is inversely proportional to the amount of PGE2 in the sample[9].
-
-
Data Analysis: Generate a standard curve using the PGE2 standards. Calculate the concentration of PGE2 in the samples based on the standard curve.
Data Presentation:
| Treatment | PGE2 Concentration (pg/mL) | % Inhibition of PGE2 Production |
| Untreated Control | < 50 | - |
| LPS (1 µg/mL) | 1500 | 0% |
| LPS + Compound (1 µM) | 1200 | 20% |
| LPS + Compound (10 µM) | 600 | 60% |
| LPS + Compound (50 µM) | 150 | 90% |
C. Modulation of Key Inflammatory Transcription Factors
AP-1 and NF-κB are critical transcription factors that regulate the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2[10][11]. Investigating the effect of the compound on these pathways can reveal a broader anti-inflammatory mechanism.
This protocol utilizes stable cell lines expressing a luciferase reporter gene under the control of either AP-1 or NF-κB response elements[12][13]. Inhibition of the signaling pathway will result in a decrease in luciferase expression.
Materials:
-
AP-1 or NF-κB luciferase reporter cell line (e.g., HEK293 or THP-1 stable transfectants)
-
Appropriate stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) for AP-1[12][13], Tumor Necrosis Factor-alpha (TNF-α) or LPS for NF-κB)
-
This compound
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate and incubate overnight[12].
-
Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulation: Add the appropriate stimulant (PMA for AP-1, TNF-α for NF-κB) to induce the respective signaling pathway.
-
Incubation: Incubate for 6-16 hours to allow for luciferase gene expression[12].
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent[12].
-
Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Calculate the percent inhibition of reporter activity for each concentration of the test compound relative to the stimulated control.
Data Presentation:
| Treatment | AP-1 Luciferase Activity (RLU) | % Inhibition | NF-κB Luciferase Activity (RLU) | % Inhibition |
| Unstimulated | 500 | - | 800 | - |
| Stimulated | 10,000 | 0% | 15,000 | 0% |
| Stimulated + Compound (1 µM) | 8,500 | 15% | 13,500 | 10% |
| Stimulated + Compound (10 µM) | 4,000 | 60% | 7,000 | 53% |
| Stimulated + Compound (50 µM) | 1,500 | 85% | 2,000 | 87% |
Visualizing the Investigated Pathways and Workflow
To provide a clear overview of the experimental design and the targeted biological processes, the following diagrams have been generated.
Experimental Workflow
Caption: Experimental workflow for in vitro characterization.
Targeted Inflammatory Signaling Pathways
Caption: Overview of targeted inflammatory signaling pathways.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential anti-inflammatory agent. By systematically evaluating its cytotoxicity and its effects on key enzymatic and signaling pathways, researchers can generate a comprehensive preliminary dataset. Positive results from these assays, such as selective COX-2 inhibition or suppression of NF-κB and AP-1 signaling, would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy models, and pharmacokinetic profiling.
References
- 1. This compound [myskinrecipes.com]
- 2. atcc.org [atcc.org]
- 3. broadpharm.com [broadpharm.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Inhibitors Targeting Activator Protein 1 (AP-1): Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Antimicrobial Screening of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid
Authored by: Your Senior Application Scientist
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of the novel synthetic compound, 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid. Pyrrole-containing compounds have demonstrated a wide range of biological activities, including antimicrobial properties, making this a promising area of research.[1][2] These application notes and protocols are designed to offer a structured and scientifically rigorous approach to evaluating the potential antibacterial and antifungal efficacy of this specific molecule. The methodologies described herein are based on established and standardized techniques to ensure reliable and reproducible results.[3]
Introduction: The Rationale for Screening this compound
The pyrrole ring is a fundamental structural motif in many natural and synthetic compounds with significant biological activity.[1][4] Naturally occurring pyrroles like pyrrolnitrin exhibit potent antibiotic properties.[4] The urgent need for new antimicrobial agents, driven by the rise of multidrug-resistant pathogens, has intensified the exploration of novel chemical entities.[1][5] Synthetic pyrrole derivatives offer a promising avenue for the discovery of new antimicrobial drugs.[6][7] The specific compound, this compound, possesses structural features that suggest potential bioactivity. The carboxylic acid group can enhance solubility and potential interactions with biological targets, while the pyrrole and methyl-substituted phenyl rings provide a scaffold that can be further modified to optimize activity. This guide outlines a systematic approach to characterizing the antimicrobial profile of this compound.
Preliminary Steps: Compound Preparation and Characterization
Before initiating antimicrobial screening, it is crucial to ensure the purity and proper preparation of the test compound.
Protocol 2.1: Compound Handling and Solubilization
-
Purity Assessment: Confirm the purity of this compound using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥95% is recommended.
-
Solvent Selection: Determine a suitable solvent for the compound. Dimethyl sulfoxide (DMSO) is a common choice for initial screening due to its ability to dissolve a wide range of organic compounds. However, it is essential to perform a solvent toxicity control to ensure that the concentration of DMSO used in the assays does not inhibit microbial growth.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mg/mL or 100 mM) in the chosen solvent. Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Primary Antimicrobial Screening: Qualitative Assessment
The initial phase of screening aims to quickly identify if this compound possesses any antimicrobial activity against a broad panel of microorganisms. The agar disk diffusion method is a widely used and cost-effective technique for this purpose.[3]
Protocol 3.1: Agar Disk Diffusion Assay
-
Microorganism Panel: Select a representative panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. A suggested panel is presented in Table 1.
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Uniformly streak the microbial suspension onto the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).
-
Disk Application: Aseptically apply sterile paper disks (6 mm in diameter) to the surface of the inoculated agar plates.
-
Compound Loading: Pipette a fixed volume (e.g., 10 µL) of the this compound stock solution onto the disks.
-
Controls:
-
Positive Control: Apply disks containing standard antibiotics (e.g., Ciprofloxacin for bacteria, Clotrimazole for fungi).[8]
-
Negative Control: Apply disks loaded with the solvent used to dissolve the test compound.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A clear zone indicates that the compound has inhibited microbial growth.
Table 1: Suggested Panel of Microorganisms for Primary Screening
| Microorganism | Gram Stain/Type | Significance |
| Staphylococcus aureus | Gram-positive | Common cause of skin and soft tissue infections. |
| Escherichia coli | Gram-negative | Indicator of broad-spectrum activity. |
| Pseudomonas aeruginosa | Gram-negative | Opportunistic pathogen, often multidrug-resistant. |
| Candida albicans | Yeast | Common cause of opportunistic fungal infections. |
| Aspergillus niger | Mold | Common environmental fungus. |
Secondary Antimicrobial Screening: Quantitative Assessment
Compounds that show activity in the primary screening should be further evaluated to determine their potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][9]
Protocol 4.1: Broth Microdilution for MIC Determination
-
Microplate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Positive Control: Wells containing a standard antibiotic with a known MIC.
-
Negative Control (Growth Control): Wells with inoculum and broth but no compound.
-
Sterility Control: Wells with broth only.
-
-
Incubation: Incubate the microplate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9] This can be assessed visually or by using a plate reader to measure optical density.
Data Presentation: Summarizing MIC Data
All quantitative data should be summarized in a clear and structured table for easy comparison.
Table 2: Hypothetical MIC Data for this compound
| Microorganism | Gram Stain/Type | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Gram-positive | [Insert Data] | [Insert Data for Vancomycin] |
| Escherichia coli | Gram-negative | [Insert Data] | [Insert Data for Ciprofloxacin] |
| Pseudomonas aeruginosa | Gram-negative | [Insert Data] | [Insert Data for Gentamicin] |
| Candida albicans | Yeast | [Insert Data] | [Insert Data for Fluconazole] |
Elucidating the Mechanism of Action: Preliminary Insights
Understanding how a novel compound exerts its antimicrobial effect is a critical step in its development. While in-depth mechanistic studies are complex, preliminary assays can provide valuable insights.
Protocol 5.1: Membrane Permeability Assay
A common mechanism of action for antimicrobial compounds is the disruption of the cell membrane. This can be assessed using fluorescent dyes.
-
Cell Preparation: Prepare a suspension of the target microorganism in a suitable buffer.
-
Dye Staining: Treat the cells with a mixture of SYTO 9 and propidium iodide (PI). SYTO 9 stains all cells (live and dead), while PI only enters cells with compromised membranes.
-
Compound Treatment: Add this compound at its MIC and 2x MIC to the stained cell suspension.
-
Fluorescence Measurement: Measure the fluorescence of SYTO 9 (green) and PI (red) over time using a fluorometer or a fluorescence microscope. An increase in red fluorescence indicates membrane damage.
Experimental and Logical Workflow Visualization
Visualizing the experimental workflow and potential mechanisms can aid in understanding and planning the research.
Caption: A streamlined workflow for the antimicrobial screening of a novel compound.
Conclusion and Future Directions
These application notes provide a foundational framework for the antimicrobial screening of this compound. A systematic approach, from initial qualitative screening to quantitative MIC determination and preliminary mechanistic studies, is essential for a thorough evaluation. Positive results from these assays would warrant further investigation, including cytotoxicity testing against mammalian cell lines, in vivo efficacy studies in animal models, and more in-depth mechanistic studies to identify the specific cellular target. The exploration of novel pyrrole derivatives like the one described herein is a vital component of the global effort to combat antimicrobial resistance.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial screening of some fused heterocyclic pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Cytotoxicity of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid on Cancer Cell Lines
Introduction: Unveiling the Therapeutic Potential of Novel Benzoic Acid Derivatives
In the relentless pursuit of novel anticancer therapeutics, small molecules that can selectively target cancer cells while sparing healthy tissues are of paramount importance.[1][2] 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid is a heterocyclic compound that serves as a key intermediate in the synthesis of pharmaceuticals, notably in the development of kinase inhibitors for cancer treatment.[3] Its structural features suggest a potential for selective biological activity, making it a compound of interest for cytotoxic evaluation against various cancer cell lines.
The initial step in evaluating the potential of any new chemical entity in oncology is to determine its cytotoxic effects.[1][4][5] Cytotoxicity assays are fundamental tools in drug discovery and development, providing critical data on a compound's ability to inhibit cell growth or induce cell death.[1][2] This information is instrumental in determining the therapeutic index and guiding further preclinical development.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the in vitro cytotoxicity of this compound. We will delve into the principles of two robust and widely used cytotoxicity assays—the MTT and LDH assays—and provide detailed, step-by-step protocols for their implementation. Furthermore, we will discuss data analysis and interpretation to determine the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[7][8][9]
Pillar I: The Scientific Bedrock of Cytotoxicity Assessment
To ensure the generation of reliable and reproducible data, it is crucial to understand the underlying principles of the chosen cytotoxicity assays. The selection of a particular assay depends on the anticipated mechanism of action of the test compound and the specific information required.[2]
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of a cell's metabolic activity, which in most cases, correlates with cell viability.[5][10][11] The core principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[10][11][12]
This reduction process is dependent on the activity of NAD(P)H-dependent oxidoreductase enzymes, which are primarily located in the mitochondria.[12] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[11] The insoluble formazan crystals are then solubilized using a solvent like dimethyl sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[5][10] A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability.
The LDH Assay: An Indicator of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[13] LDH is a stable cytosolic enzyme that is present in most cell types.[13][14] When the plasma membrane of a cell is compromised—a hallmark of cell death (necrosis) or late-stage apoptosis—LDH is released into the cell culture medium.[13]
The assay principle is based on a coupled enzymatic reaction. The released LDH catalyzes the oxidation of lactate to pyruvate, which is accompanied by the reduction of NAD+ to NADH.[14][15] The newly formed NADH then reacts with a water-soluble tetrazolium salt (WST) in the presence of an electron carrier to produce a colored formazan product.[13][14] The intensity of the color, which can be measured spectrophotometrically (commonly at 490 nm), is directly proportional to the amount of LDH released and, consequently, to the number of damaged cells.[13]
Pillar II: Validated Protocols for Rigorous Experimentation
The following protocols are designed to be self-validating by including appropriate controls. Adherence to these detailed steps will ensure the generation of high-quality, interpretable data.
General Workflow for Cytotoxicity Testing
The overall process for evaluating the cytotoxicity of this compound can be visualized as follows:
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay for Cell Viability
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5][11]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
96-well flat-bottom sterile microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2.[5]
-
Harvest cells in the logarithmic growth phase using Trypsin-EDTA.[5]
-
Determine cell density and viability using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[5][16]
-
Incubate the plate for 24 hours to allow for cell attachment.[5]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[5]
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound.[4]
-
Include the following controls:
-
Vehicle Control: Medium with the same concentration of DMSO used for the highest compound concentration.
-
Untreated Control: Cells in complete medium only.
-
Blank Control: Medium only (no cells).
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4]
-
-
MTT Assay:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for an additional 3-4 hours at 37°C.[5]
-
Carefully remove the medium containing MTT.[16]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][16]
-
-
Data Acquisition:
Protocol 2: LDH Release Assay for Cytotoxicity
Materials:
-
All materials from the MTT assay protocol
-
Commercially available LDH cytotoxicity assay kit (recommended for standardized reagents)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Incubation and Supernatant Collection:
-
LDH Assay Reaction:
-
Prepare the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix.[17]
-
Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.[17]
-
Include the following controls as per the kit's instructions:
-
Background Control: Supernatant from blank wells.
-
Low Control: Supernatant from untreated cells (spontaneous LDH release).
-
High Control: Supernatant from cells treated with a lysis buffer provided in the kit (maximum LDH release).
-
-
-
Incubation and Data Acquisition:
Pillar III: Data Analysis and Interpretation
Calculating Percentage Cell Viability (MTT Assay)
-
Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
Calculating Percentage Cytotoxicity (LDH Assay)
-
Subtract the average absorbance of the background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Determining the IC50 Value
The IC50 value is the concentration of a drug that is required to inhibit a biological process, such as cell proliferation, by 50%.[7][8][9][18]
-
Plot the percentage of cell viability (or inhibition) against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve.[7]
-
The software will calculate the IC50 value from this curve.
Data Presentation
Summarize the IC50 values for this compound across different cancer cell lines in a clear and concise table.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Tissue of Origin | Incubation Time (hours) | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] |
| HCT116 | Colon Carcinoma | 48 | [Insert Value] |
Visualizing the Dose-Response Relationship
A dose-response curve provides a visual representation of the compound's cytotoxic effect.
Caption: Example of a dose-response curve for IC50 determination.
Conclusion and Future Directions
These application notes provide a robust framework for the initial cytotoxic evaluation of this compound. By employing these standardized and validated assays, researchers can obtain reliable data on the compound's potency and selectivity against various cancer cell lines. Positive results from these initial screens would warrant further investigation into the compound's mechanism of action, including assays for apoptosis, cell cycle analysis, and specific kinase inhibition, to fully elucidate its potential as a novel anticancer agent.
References
- 1. opentrons.com [opentrons.com]
- 2. scielo.br [scielo.br]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Importance of IC50 Determination | Visikol [visikol.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Lactate Concentration assay (LDH method) [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ww2.amstat.org [ww2.amstat.org]
Application Notes and Protocols: Formulation of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid for Cell-Based Assays
Introduction: Understanding the Molecule and the Challenge
4-methyl-3-(1H-pyrrol-1-yl)benzoic acid is a heterocyclic carboxylic acid with a molecular weight of 201.22 g/mol and a chemical formula of C₁₂H₁₁NO₂.[1] Its structure, featuring a substituted phenyl ring linked to a pyrrole moiety, makes it a valuable building block in medicinal chemistry. It has been identified as a key intermediate in the synthesis of potential kinase inhibitors for cancer therapy and is also explored in the development of anti-inflammatory agents. The therapeutic potential of such molecules is typically first assessed in cell-based (in vitro) assays, which are fundamental to modern drug discovery.
A critical prerequisite for obtaining reliable and reproducible data from these assays is the proper solubilization and formulation of the test compound. Due to its chemical structure, which includes both a hydrophobic phenyl-pyrrole core (contributing to a calculated XLogP3 of 2.2) and a polar carboxylic acid group, this compound presents a formulation challenge.[1] At physiological pH (~7.4), the carboxylic acid group will be largely deprotonated (ionized), which can hinder its passive diffusion across the lipophilic cell membrane.[2] Furthermore, the molecule has poor aqueous solubility, meaning it will not readily dissolve in cell culture media.
This document provides a comprehensive guide and a robust protocol for the effective formulation of this compound for use in a wide range of cell-based assays. The methodologies described herein are designed to ensure maximal compound availability, minimize solvent-induced artifacts, and promote experimental reproducibility.
Physicochemical Data Summary
A foundational understanding of the compound's properties is crucial for designing a successful formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 201.22 g/mol | PubChem[1] |
| Computed XLogP3 | 2.2 | PubChem[1] |
| Functional Groups | Carboxylic Acid, Pyrrole, Phenyl | PubChem[1] |
| Appearance | Likely a solid at room temperature | General Chemical Knowledge |
| Storage | Room temperature, sealed, dry | MySkinRecipes[3] |
Core Principle: The DMSO-Based Stock Solution Strategy
For poorly water-soluble compounds like this compound, the most common and effective strategy is to prepare a highly concentrated stock solution in an organic solvent, which can then be serially diluted into the aqueous cell culture medium to achieve the desired final concentration.
Why Dimethyl Sulfoxide (DMSO)? Dimethyl Sulfoxide (DMSO) is the solvent of choice for several compelling reasons:
-
High Solubilizing Power: DMSO is a potent aprotic solvent capable of dissolving a vast array of hydrophobic organic molecules.[4]
-
Miscibility with Water: It is fully miscible with water and cell culture media, which facilitates the dilution process.
-
Low Volatility: Compared to other solvents like acetonitrile, DMSO has a very low vapor pressure, making it easier and safer to handle in a lab environment.[5]
-
Established Use in Cell Culture: It is widely accepted in cell culture applications, and its effects on most cell lines are well-documented.
The primary constraint is DMSO-induced cytotoxicity. To mitigate this, the final concentration of DMSO in the cell culture wells must be kept to a minimum, typically below 0.5% , with a preferred target of ≤0.1% .[5] This necessitates the preparation of a highly concentrated initial stock solution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol details the preparation of a high-concentration primary stock solution, which will serve as the foundation for all subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials
-
Sterile, positive-displacement pipette or calibrated micropipettes with low-retention tips
Methodology:
-
Pre-Weighing Preparations: Before opening the compound container, allow it to equilibrate to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the powder.
-
Weighing the Compound: In a chemical fume hood, carefully weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock, weigh out 2.01 mg.
-
Calculation: Volume (L) x Molarity (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 201.22 g/mol = 0.00201 g = 2.01 mg
-
-
Dissolution: Transfer the weighed powder to a sterile amber vial. Add the calculated volume of sterile DMSO (e.g., 1 mL for 2.01 mg).
-
Solubilization Assistance: Cap the vial tightly and vortex at maximum speed for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes or gently warm it to 37°C for 5-10 minutes, followed by vortexing.[5] Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquoting and Storage: Once fully dissolved, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.
-
Labeling and Long-Term Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store the aliquots at -20°C or -80°C for long-term stability.
Diagram: Stock Solution Preparation Workflow
Caption: Workflow for preparing a concentrated primary stock solution.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the primary stock solution into complete cell culture medium to achieve the final desired concentrations for treating cells. A stepwise dilution process is crucial to prevent the compound from precipitating out of solution when transferred from a high-DMSO environment to an aqueous one.[5]
Materials:
-
10 mM Primary Stock Solution of the compound in DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
Methodology:
-
Thaw Primary Stock: Remove one aliquot of the 10 mM primary stock solution from the freezer and thaw it at room temperature. Centrifuge the vial briefly (e.g., 1 minute at 1000 x g) to pull down any condensation from the cap.
-
Prepare Intermediate Dilution: Create an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, to make a 100 µM intermediate solution (a 1:100 dilution), add 2 µL of the 10 mM stock to 198 µL of medium.
-
Critical Step: Add the DMSO stock directly into the medium and immediately mix by gently pipetting up and down or by flicking the tube. Do not add the medium onto the droplet of DMSO. This rapid dispersion helps prevent precipitation.
-
-
Prepare Final Working Solutions: Use the intermediate dilution to prepare your final working concentrations. For example, to treat cells in a 96-well plate with a final volume of 100 µL per well:
-
To achieve 10 µM final: Add 10 µL of the 100 µM intermediate solution to 90 µL of medium in the well.
-
To achieve 1 µM final: Add 1 µL of the 100 µM intermediate solution to 99 µL of medium in the well.
-
To achieve 0.1 µM final: Perform another 1:10 serial dilution from the 100 µM intermediate to create a 10 µM solution, then add 1 µL of that to 99 µL of medium.
-
Example Dilution Table (for a final well volume of 200 µL):
| Final Concentration | Intermediate Stock | Volume of Intermediate | Volume of Medium | Final DMSO % |
| 10 µM | 100 µM | 20 µL | 180 µL | 0.1% |
| 5 µM | 100 µM | 10 µL | 190 µL | 0.05% |
| 1 µM | 100 µM | 2 µL | 198 µL | 0.01% |
| 0.5 µM | 100 µM | 1 µL | 199 µL | 0.005% |
Diagram: Serial Dilution Strategy
References
- 1. This compound | C12H11NO2 | CID 881957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-3-(1H-pyrrol-1-yl)benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to help you navigate the common challenges of this synthesis and significantly improve your reaction yields and product purity.
The synthesis of this compound (CAS 593272-75-4) is a crucial step in the development of various pharmaceutical agents, particularly kinase inhibitors for cancer therapy.[1] The most common and direct route to this molecule is the Paal-Knorr pyrrole synthesis. This involves the acid-catalyzed condensation of 3-amino-4-methylbenzoic acid with a 1,4-dicarbonyl source. While synthetically elegant, this reaction is prone to several issues that can suppress yields and complicate purification.
This document provides a structured approach to identifying and solving these issues, grounded in the reaction's mechanistic principles.
The Core Reaction: Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and highly effective method for forming substituted pyrroles.[2] In this specific application, the primary amine of 3-amino-4-methylbenzoic acid attacks the two carbonyl groups of succinaldehyde (a 1,4-dicarbonyl compound). The reaction proceeds through a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrrole ring.[3]
Because succinaldehyde is unstable, the reaction typically uses a stable precursor like 2,5-dimethoxytetrahydrofuran , which hydrolyzes in situ under acidic conditions to generate the required 1,4-dicarbonyl compound.[4]
Caption: Figure 1: Paal-Knorr Pyrrole Synthesis Mechanism
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.
Q1: My yield is consistently low (<50%). What are the primary factors to investigate?
A1: Low yield is the most common complaint and can stem from several sources. A systematic approach is essential.
-
Purity of Starting Materials: This is the most critical and often overlooked factor.
-
3-Amino-4-methylbenzoic acid (CAS 2458-12-0): This starting material can oxidize and discolor over time (from white/beige to purple/brown).[5] Impurities can interfere with the reaction. It is highly recommended to use freshly purchased or purified material. If the purity is suspect, recrystallization from an appropriate solvent system is advised.
-
2,5-Dimethoxytetrahydrofuran (CAS 696-59-3): This reagent is sensitive to moisture and acid, which can cause it to degrade. Ensure it is stored under an inert atmosphere and use a fresh bottle if degradation is suspected.
-
-
Reaction Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. While a 1:1 molar ratio is theoretically required, using a slight excess (1.1 to 1.2 equivalents) of the 2,5-dimethoxytetrahydrofuran can sometimes help drive the reaction to completion, especially if the amine starting material has minor impurities.
-
Suboptimal Acidity (pH Control): The reaction is acid-catalyzed, but excessive acidity is detrimental.
-
Too Little Acid: The reaction will be sluggish or may not proceed at all.
-
Too Much Acid (pH < 3): This strongly promotes the self-condensation of the 1,4-dicarbonyl to form a furan byproduct, which is the most common side reaction.[6][7] Glacial acetic acid is often the solvent and catalyst of choice because it provides the ideal "weakly acidic" environment.[6]
-
Q2: I'm observing a significant byproduct that is difficult to separate. What is it and how can I prevent it?
A2: The most probable byproduct is the corresponding furan, formed from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound before it can react with the amine.[7]
Prevention Strategy: The key is to favor the rate of pyrrole formation over furan formation.
-
Control Acidity: Avoid strong mineral acids like HCl or H₂SO₄. Glacial acetic acid is generally sufficient. If you are using a different solvent, adding a catalytic amount of a weak acid like acetic acid is preferable to a strong acid.[6]
-
Temperature Management: While heat is needed, excessive temperatures can accelerate the furan side reaction. Refluxing in glacial acetic acid provides a well-controlled temperature.
-
Modern Catalysts: Consider replacing simple protic acids with milder Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃, which have been shown to promote the reaction efficiently under less harsh conditions.[8] Clay catalysts like montmorillonite K-10 have also been used successfully and offer the advantage of being easily filtered out.[9]
Q3: The reaction is very slow or fails to go to completion, even after prolonged heating. How can I improve the reaction rate?
A3: A sluggish reaction is typically due to insufficient activation energy or a less reactive amine.
-
Insufficiently Reactive Amine: The amine in 3-amino-4-methylbenzoic acid is somewhat deactivated by the electron-withdrawing carboxylic acid group. This can slow the initial nucleophilic attack. While this is an inherent property of the substrate, ensuring optimal conditions is key.
-
Optimize Catalyst: If acetic acid is proving too slow, a modest increase in catalyst loading or switching to a more efficient catalyst may be necessary. See the table below for catalyst comparisons.
-
Microwave-Assisted Synthesis: This is a highly effective technique for accelerating the Paal-Knorr reaction.[10] Microwave irradiation can drastically reduce reaction times from many hours to mere minutes and often improves yields by minimizing byproduct formation due to rapid heating.[11]
Q4: My reaction mixture turns dark brown or black, resulting in tar formation and a difficult workup. What is causing this?
A4: Tarring is a clear sign of substrate or product decomposition. This is almost always caused by overly harsh reaction conditions, specifically a combination of strong acid and high temperature.[11]
Solutions:
-
Reduce Thermal Stress: The most effective solution is to lower the reaction temperature and shorten the reaction time. A switch to microwave-assisted synthesis is ideal here.[11]
-
Use Milder Catalysts: Replace strong Brønsted acids with Lewis acids or solid-supported acids.[8][12] These often allow the reaction to proceed at lower temperatures, preventing degradation.
-
Ensure Inert Atmosphere: While not always required, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to discoloration and decomposition, especially if the reaction is run for an extended period.
Frequently Asked Questions (FAQs)
-
FAQ 1: Why use 2,5-dimethoxytetrahydrofuran instead of succinaldehyde directly? Succinaldehyde, the required 1,4-dicarbonyl, is unstable and prone to polymerization. 2,5-dimethoxytetrahydrofuran is a stable cyclic acetal that serves as a convenient in situ source, hydrolyzing under the acidic reaction conditions to release the succinaldehyde slowly and directly into the reaction.[4]
-
FAQ 2: How do I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the best method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to improve spot shape). Spot the starting amine, the reaction mixture, and a co-spot. The reaction is complete when the starting amine spot has been completely consumed.
-
FAQ 3: Can I use a solvent other than glacial acetic acid? Yes. Solvents like ethanol, methanol, or toluene can be used, but you will need to add an acid catalyst.[10] However, glacial acetic acid is often preferred because it acts as both the solvent and the catalyst, simplifying the reaction setup.[13]
Optimized Experimental Protocol (Conventional Heating)
This protocol is designed as a robust starting point, incorporating best practices to maximize yield and purity.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-4-methylbenzoic acid (1.0 eq, e.g., 1.51 g, 10 mmol).
-
Reagents: Add glacial acetic acid (e.g., 20-30 mL). Stir the mixture to dissolve the starting material, warming gently if necessary.
-
Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 eq, e.g., 1.45 g, 11 mmol) to the solution.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 118 °C).
-
Monitoring: Monitor the reaction progress by TLC every 1-2 hours until the starting amine is consumed (typical reaction time is 4-8 hours).
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker of ice water (e.g., 100-150 mL) with stirring. A precipitate should form.
-
Adjust the pH to ~4-5 with a saturated sodium bicarbonate solution to ensure the carboxylic acid is protonated and insoluble.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the crude solid by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Air-dry the solid.
-
For higher purity, recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Allow it to cool slowly to form crystals.
-
Data Summary: Catalyst and Condition Comparison
The choice of catalyst and conditions significantly impacts the outcome of the Paal-Knorr synthesis. The table below summarizes various approaches.
| Catalyst System | Typical Conditions | Time | Advantages | Potential Issues | Reference |
| Glacial Acetic Acid | Reflux (~118 °C) | 4-12 h | Simple, acts as solvent and catalyst. | Can be slow; risk of charring with sensitive substrates. | [13] |
| p-TsOH in Toluene | Reflux (~111 °C) with Dean-Stark | 4-8 h | Good for driving reaction via water removal. | Stronger acid can increase furan byproduct. | [11] |
| Lewis Acids (e.g., Fe(OTf)₃) | 0 °C to RT in CCl₄/Cyclohexane | 24-96 h | Milder conditions, can enable asymmetric synthesis. | Longer reaction times, more expensive catalysts. | [14] |
| Microwave Irradiation | 80-140 °C in Ethanol/Acetic Acid | 5-30 min | Drastically reduced time, often higher yields. | Requires specialized equipment. | [10][11] |
| Solid Acids (e.g., Montmorillonite) | Reflux in Methylene Chloride | 2-6 h | Easy catalyst removal (filtration), reusable. | May require optimization of catalyst loading. | [9] |
Troubleshooting Workflow
If you encounter low yields, use the following logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. This compound [myskinrecipes.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. 3-アミノ-4-メチル安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. rgmcet.edu.in [rgmcet.edu.in]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Solubility Challenges of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid in DMSO
Welcome to the technical support guide for 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility issues with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the foundational knowledge and practical protocols to overcome these challenges, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when working with this compound and DMSO.
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the compound's structure is the first step in troubleshooting solubility. This compound possesses a carboxylic acid group, making it an acidic compound. Its structure also includes aromatic rings, which contribute to its overall lipophilicity and potential for poor aqueous solubility.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | [1] |
| Molecular Weight | 201.22 g/mol | [1] |
| Functional Groups | Carboxylic Acid, Pyrrole, Benzene Ring | [1] |
| Structural Insight | The carboxylic acid group (-COOH) is ionizable. At physiological pH, it will be largely deprotonated to the more water-soluble carboxylate form (-COO⁻). However, in a non-aqueous solvent like DMSO, it remains in its less polar, protonated form. The pyrrole and methyl-substituted benzene rings contribute to the molecule's hydrophobicity. |
The interplay between the polar, ionizable carboxylic acid and the nonpolar aromatic structure is central to its solubility behavior. While highly soluble in a polar aprotic solvent like DMSO, this can be misleading when preparing for aqueous-based assays.[2][3]
Q2: My this compound powder is not dissolving in fresh, anhydrous DMSO at room temperature. What are the initial troubleshooting steps?
A2: This is a common challenge, often related to the compound's crystalline structure or the formation of aggregates. Immediate precipitation or failure to dissolve warrants a systematic approach to solubilization. Do not assume the compound is insoluble without attempting physical dissolution methods.
The following workflow provides a step-by-step process to address initial dissolution failures.
Caption: Initial dissolution workflow for stubborn compounds.
-
Preparation : Weigh the desired amount of this compound into a sterile, appropriate-sized vial. Add the calculated volume of high-purity, anhydrous DMSO.
-
Vortexing : Secure the vial cap and vortex the solution vigorously for 2-5 minutes.[4] Many compounds require more than simple swirling to dissolve.
-
Sonication : If solids remain, place the vial in a water bath sonicator for 10-15 minutes.[4][5] Sonication uses high-frequency sound waves to break apart compound aggregates, significantly enhancing dissolution.[6]
-
Gentle Warming : As a final step, the solution can be gently warmed in a 37°C water bath for 5-10 minutes.[4][5] Caution : Do not overheat, as this can degrade the compound or accelerate DMSO decomposition.[3][4][7]
-
Verification : After each step, visually inspect the solution against a light source to ensure no particulates remain.
Q3: I successfully made a clear stock solution, but after a few days/freeze-thaw cycles, I see a precipitate. What happened?
A2: This is a classic problem caused by the hygroscopic nature of DMSO and the physics of supersaturated solutions.[8][9]
DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][8][10] Even brief exposure to air during handling can introduce a significant amount of water into your stock solution. This absorbed water alters the solvent properties of DMSO, reducing its ability to keep lipophilic compounds in solution and leading to precipitation.[8][9][11][12] Freeze-thaw cycles exacerbate this issue, as they provide the kinetic energy needed for crystals to nucleate and grow from a supersaturated state.[8][12]
Caption: How atmospheric moisture leads to compound precipitation in DMSO.
-
Use Anhydrous DMSO : Always use a fresh, unopened bottle of high-purity, anhydrous DMSO for preparing stock solutions.[5]
-
Aliquot : Once your stock solution is prepared, immediately aliquot it into single-use volumes in tightly sealed vials.[4] This minimizes the number of freeze-thaw cycles and the exposure of the main stock to air.
-
Proper Storage : Store aliquots at -20°C or -80°C in a desiccated environment if possible.[4]
-
Re-dissolving : If a precipitate is observed, you can often redissolve it by repeating the gentle warming and sonication steps described in Q2 before use.[9] Always ensure the solution is clear before taking an aliquot for your experiment.
Q4: My compound is fully dissolved in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. Why?
A2: This phenomenon, often called "crashing out," occurs because of the drastic change in solvent polarity.[2][5] Your compound is soluble in the highly polar, aprotic environment of 100% DMSO but is poorly soluble in the highly polar, protic environment of an aqueous buffer. When you add the DMSO stock to the buffer, the DMSO concentration plummets, and the surrounding water molecules cannot keep the hydrophobic compound dissolved, causing it to precipitate.[2]
Caption: The process of compound precipitation upon aqueous dilution.
To mitigate this, avoid adding a small volume of DMSO stock directly into a large volume of buffer. Instead, perform serial or intermediate dilutions.
-
Serial Dilutions in DMSO : If you need a range of concentrations for a dose-response curve, perform the serial dilutions in 100% DMSO first.[4][13] This ensures that when you make the final dilution into your aqueous medium, you are adding the same small volume of DMSO for each concentration, keeping the final DMSO percentage consistent.
-
Intermediate Dilution Step : Instead of adding 2 µL of a 10 mM stock directly to 2 mL of media, first pipette the 2 µL of stock into a tube. Then, add a small amount of the media (e.g., 100-200 µL) to the DMSO and mix vigorously. Finally, add this intermediate mixture to the remaining bulk of the media.[14] This gradual change in solvent environment can sometimes keep the compound in solution.
-
Increase Final DMSO Concentration (with caution) : Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but some are sensitive to as low as 0.1%.[2] Running a DMSO vehicle control is mandatory. If your compound precipitates at 0.1% DMSO, you may test if your cells tolerate 0.25% or 0.5% to improve solubility.
-
Consider pH : Since the compound has a carboxylic acid, its solubility in aqueous solution is pH-dependent.[15][16][17] In buffers with a pH well above its pKa (typically around 4-5 for benzoic acids), the compound will exist as the more soluble carboxylate anion. Ensure your final assay buffer pH is stable and appropriate.
Q5: Can I use co-solvents with DMSO to improve the solubility of this compound, especially for in vivo formulations?
A5: Yes, using co-solvents is a common strategy, particularly for preparing formulations for animal studies where final DMSO concentrations must be kept low.[18]
A widely used formulation for poorly soluble compounds is a mixture of DMSO, PEG400 (polyethylene glycol 400), Tween 80, and saline.
Example Formulation Protocol:
-
Dissolve the compound completely in a minimal volume of DMSO first.
-
Add PEG400 to the DMSO solution and mix thoroughly.
-
Add Tween 80 to the DMSO/PEG400 mixture and mix again.
-
Finally, add saline (0.9% NaCl) or PBS dropwise while vortexing to reach the final desired volume.
Example Co-Solvent Ratios (by volume):
-
For cell culture (use with caution): It may be possible to use a small percentage of a less toxic co-solvent like PEG400 in your media, but this must be validated for your specific cell line and assay.[19]
-
For in vivo studies: A common vehicle is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. The final concentrations of each component should be optimized and tested for tolerability in the animal model.[18]
Important : Always prepare the vehicle control (the co-solvent mixture without the compound) and test it for any biological effects or toxicity in your system.
References
- 1. This compound | C12H11NO2 | CID 881957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 7. researchgate.net [researchgate.net]
- 8. ziath.com [ziath.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. physicsforums.com [physicsforums.com]
- 16. ijsrp.org [ijsrp.org]
- 17. ijpsr.com [ijpsr.com]
- 18. medchemexpress.cn [medchemexpress.cn]
- 19. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
purification of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid from crude reaction mixture
Welcome to the technical support center for the purification of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid (C₁₂H₁₁NO₂; MW: 201.22 g/mol ).[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for obtaining this compound in high purity from crude reaction mixtures. The methodologies and troubleshooting advice provided herein are grounded in established principles of organic chemistry and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Q1: My recrystallization yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low recovery is a frequent issue in recrystallization. The primary goal is to form a saturated solution at an elevated temperature and allow the desired compound to crystallize upon cooling. Several factors can lead to poor yield:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures. The key is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[3][4]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (intended to remove insoluble impurities), product can be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.[4]
-
Incomplete Precipitation: The cooling process may not be sufficient. After allowing the solution to cool to room temperature, placing it in an ice bath for 30-60 minutes can significantly increase the yield of crystals.[5]
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[3][4] If the solubility is still considerable at low temperatures, you will lose product in the mother liquor.
Troubleshooting Workflow: Low Recrystallization Yield
Caption: Decision tree for troubleshooting low recrystallization yield.
Q2: During cooling, my compound is "oiling out" instead of forming solid crystals. How do I resolve this?
A2: "Oiling out" occurs when the solute is no longer soluble but the temperature is still above its melting point, causing it to separate as a liquid. This is detrimental to purification as impurities are often trapped within the solidified oil.
-
Cause: The solution is too concentrated, or the boiling point of the solvent is higher than the melting point of the solute.
-
Solutions:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount of additional hot solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If the problem persists, consider a different solvent or solvent system with a lower boiling point.
-
Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5]
-
Q3: After recrystallization, my product is still colored. How can I obtain a colorless solid?
A3: The presence of color indicates persistent, often highly conjugated, impurities.
-
Solution: Use activated charcoal (carbon). These impurities will adsorb onto the surface of the activated carbon, which can then be removed by filtration.
-
Protocol:
-
Dissolve the crude acid in the minimum amount of hot solvent.
-
Remove the flask from the heat source and allow it to cool slightly to prevent flash boiling.
-
Add a very small amount of activated charcoal (e.g., 1-2% of the solute mass). Adding too much will adsorb your product and reduce the yield.
-
Bring the solution back to a boil for 5-10 minutes.[6]
-
Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless.[3]
-
Proceed with the cooling and crystallization steps as usual.
-
Q4: Purity analysis (HPLC/NMR) shows significant impurities remain even after multiple recrystallizations. What is the next step?
A4: If impurities have very similar solubility profiles to your target compound, recrystallization may be ineffective. In this case, an orthogonal purification method is required.
-
Recommended Method: Column Chromatography. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[7] For an aromatic carboxylic acid like this, silica gel chromatography is standard.
-
Stationary Phase: Silica Gel (SiO₂).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate). Because the target is an acid, it may streak on the silica. To prevent this, a small amount of acetic acid (0.5-1%) is often added to the eluent system. This keeps the carboxylic acid protonated and improves the peak shape.[8]
-
Monitoring: The separation can be monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Based on the properties of similar benzoic acids, a co-solvent system like Ethanol/Water or Acetic Acid/Water is a good starting point.[9][10] Determine the optimal solvent system via small-scale tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating and swirling until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, follow the procedure in Q3 using activated charcoal.
-
Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3]
-
Isolation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.[6]
-
Drying: Dry the purified crystals under vacuum. Determine the yield and confirm purity via melting point and spectroscopic methods.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC. The ideal system gives the target compound an Rf value of ~0.3. A typical starting point is 70:30 Hexanes:Ethyl Acetate + 0.5% Acetic Acid.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by applying positive pressure (flash chromatography). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator. The added acetic acid is volatile and should be removed under high vacuum.
-
Final Product: The resulting solid should be of high purity. Confirm by analytical methods.
Purification Strategy Flowchart
Caption: General workflow for the purification of the target compound.
Frequently Asked Questions (FAQs)
Q: What are the expected physical properties of pure this compound? A: Pure this compound is expected to be a solid at room temperature, likely a white to off-white crystalline powder. While a specific melting point is not available in the searched literature, the closely related isomer 4-(1H-Pyrrol-1-yl)benzoic acid has a melting point of 286-289 °C, which can serve as a reference point.[11][12]
Q: What are the most common impurities I should expect from a typical synthesis? A: Assuming a Clauson-Kaas pyrrole synthesis from 3-amino-4-methylbenzoic acid and 2,5-dimethoxytetrahydrofuran, common impurities would include:
-
Unreacted 3-amino-4-methylbenzoic acid.
-
Polymeric byproducts from the reaction.
-
Residual acid or base catalyst used in the synthesis.
-
Solvents from the reaction and workup (e.g., acetic acid, water, ethyl acetate).
Q: How should I store the purified compound? A: The compound should be stored in a tightly sealed container in a cool, dry, and dark environment. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation.
Q: What analytical techniques are best for confirming the purity and identity of the final product? A: A combination of methods is recommended for full characterization:
-
Melting Point: A sharp melting range close to the literature value indicates high purity.[4]
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation and can reveal the presence of impurities.
-
HPLC/LC-MS: Excellent for determining purity levels (e.g., >99%) and confirming the molecular weight.[7]
-
FTIR Spectroscopy: To confirm the presence of key functional groups (carboxylic acid C=O and O-H, aromatic C-H, pyrrole N-H).
Data Summary Tables
Table 1: Troubleshooting Quick Reference
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Too much solvent used; Cooling too rapid. | Use minimum hot solvent; Cool slowly and use an ice bath. |
| Oiling Out | Solution is oversaturated above the compound's melting point. | Reheat, add more solvent, and cool more slowly. |
| Colored Product | Presence of conjugated, colored impurities. | Treat the hot solution with activated charcoal before cooling.[3][13] |
| Persistent Impurities | Impurity has similar solubility to the product. | Use an orthogonal method like column chromatography.[7][8] |
| Failure to Precipitate | The solution is not sufficiently acidic (product is in salt form). | Acidify the aqueous solution to a pH of ~2-3 with HCl. |
Table 2: Potential Recrystallization Solvents
| Solvent/System | Boiling Point (°C) | Rationale |
| Ethanol/Water | 78-100 | Good polarity range. Compound likely soluble in hot ethanol and insoluble in water.[9][10] |
| Acetic Acid/Water | 100-118 | The acidic nature can help keep the compound protonated and soluble when hot. |
| Isopropanol | 82 | A common solvent for recrystallizing moderately polar organic solids. |
| Toluene | 111 | May be suitable for removing non-polar impurities, but solubility might be low.[10] |
References
- 1. This compound | C12H11NO2 | CID 881957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-(1H-ピロール-1-イル)安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 4-(1H-PYRROL-1-YL)BENZOIC ACID | 22106-33-8 [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid in Aqueous Buffer
Welcome to the technical support center for 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous buffer solutions. Our goal is to equip you with the necessary knowledge to anticipate and address stability challenges, ensuring the integrity and success of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the stability of this compound in aqueous environments.
Q1: What are the primary stability concerns for this compound in aqueous buffers?
A1: The primary stability concerns for this molecule stem from its constituent functional groups: the pyrrole ring, the benzoic acid moiety, and the methyl group on the benzene ring. Key potential degradation pathways include:
-
Oxidation of the Pyrrole Ring: Pyrrole and its derivatives are susceptible to oxidation, which can be initiated by dissolved oxygen, metal ions, or exposure to light.[1][2] This can lead to the formation of various oxidized species, potentially altering the compound's biological activity and physical properties.
-
Hydrolysis of the Carboxylic Acid Group: While the benzoic acid group itself is generally stable, under certain pH and temperature conditions, decarboxylation could occur, although this is typically observed at elevated temperatures.[3]
-
Photodegradation: Aromatic compounds, including those with pyrrole and benzene rings, can be susceptible to degradation upon exposure to UV or visible light.[4][5][6] This is a critical consideration for solution preparation, storage, and during experimental procedures.
-
pH-Dependent Degradation: The overall stability of the compound can be influenced by the pH of the aqueous buffer. Extreme pH values (highly acidic or alkaline) can catalyze both oxidative and hydrolytic degradation pathways.
Q2: What is a forced degradation study and why is it relevant for this compound?
A2: A forced degradation study, also known as stress testing, is a critical component of pharmaceutical development that exposes a drug substance to conditions more severe than accelerated stability testing.[7][8][9] Its purpose is to identify potential degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[7][8] For this compound, a forced degradation study would intentionally stress the molecule using heat, light, acid, base, and oxidizing agents to understand its degradation profile. This information is invaluable for developing stable formulations, defining appropriate storage conditions, and ensuring the safety and efficacy of a potential drug product.[8][9]
Q3: How does the choice of aqueous buffer impact the stability of this compound?
A3: The composition of the aqueous buffer can significantly impact the stability of the compound. Key factors to consider include:
-
pH: As mentioned, the pH of the buffer is a critical determinant of stability. It is essential to select a buffer system that maintains a pH range where the compound is most stable. This typically requires preliminary screening experiments.
-
Buffer Species: Certain buffer components can catalyze degradation. For example, phosphate buffers may interact with some compounds, while buffers containing metal ions could promote oxidation. It is advisable to screen a variety of buffer systems (e.g., phosphate, citrate, TRIS) to identify the most inert option.
-
Ionic Strength: The ionic strength of the buffer can influence reaction rates and the solubility of the compound, which in turn can affect its stability.
Q4: What are the initial signs of degradation I should look for in my aqueous solution of this compound?
A4: Visual inspection can often provide the first clues of degradation. Be vigilant for:
-
Color Change: The appearance of a yellow or brownish tint in a previously colorless solution can indicate the formation of degradation products, particularly from the oxidation of the pyrrole ring.[10]
-
Precipitation: A decrease in the concentration of the parent compound due to degradation can lead to the formation of less soluble degradation products, resulting in precipitation.
-
Changes in UV-Vis Spectrum: If you are monitoring your solution spectrophotometrically, a change in the absorbance spectrum, such as a shift in the maximum wavelength (λmax) or the appearance of new peaks, can be indicative of degradation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during stability studies of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid loss of parent compound concentration in solution. | 1. Oxidative Degradation: Dissolved oxygen in the buffer is reacting with the pyrrole ring. 2. Photodegradation: The solution is being exposed to ambient or UV light. 3. Incorrect pH: The buffer pH is promoting rapid degradation. | 1. De-gas the buffer: Sparge the buffer with an inert gas (e.g., nitrogen or argon) before and during the experiment. 2. Protect from light: Use amber vials or wrap containers in aluminum foil. Conduct experiments under low-light conditions.[11] 3. Perform a pH stability screen: Test the compound's stability in a range of buffers with different pH values to identify the optimal pH. |
| Appearance of unknown peaks in HPLC chromatogram. | 1. Formation of Degradation Products: The compound is degrading under the experimental conditions. 2. Contamination: The buffer or solvent may be contaminated. | 1. Conduct a forced degradation study: Systematically expose the compound to acid, base, heat, light, and oxidizing agents to generate and identify potential degradation products.[7][12] 2. Analyze a blank sample: Run a blank injection of the buffer and solvent to rule out contamination. |
| Inconsistent or non-reproducible stability data. | 1. Variability in experimental conditions: Inconsistent temperature, light exposure, or buffer preparation. 2. Analytical method variability: Issues with the HPLC method, such as column degradation or inconsistent mobile phase preparation. | 1. Standardize all experimental parameters: Ensure consistent temperature control, light protection, and precise buffer preparation for all experiments. 2. Validate the analytical method: Perform a thorough validation of the HPLC method for linearity, precision, accuracy, and specificity. |
| Precipitation of the compound from the buffer. | 1. Poor Solubility: The concentration of the compound exceeds its solubility in the chosen buffer. 2. Formation of Insoluble Degradants: Degradation products may be less soluble than the parent compound. | 1. Determine the compound's solubility: Experimentally determine the solubility of the compound in the chosen buffer at the desired temperature. 2. Use a co-solvent: If solubility is an issue, consider the addition of a small percentage of an organic co-solvent (e.g., acetonitrile, DMSO), but be aware that this may also impact stability. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting a comprehensive stability assessment of this compound.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber[11]
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[12]
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.
-
Place the vial containing the solid compound in an oven at 80°C for 48 hours.
-
Reconstitute the sample in the initial solvent before HPLC analysis.
-
-
Photodegradation:
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: pH-Rate Profile Study
This protocol is designed to determine the stability of the compound over a range of pH values.
Objective: To evaluate the effect of pH on the degradation rate of this compound.
Materials:
-
This compound
-
A series of buffers covering a pH range (e.g., pH 2, 4, 7, 9, 12). Use buffers with known pKa values to ensure adequate buffering capacity.
-
HPLC system with UV detector
-
Temperature-controlled incubator
Procedure:
-
Solution Preparation: Prepare solutions of this compound in each of the selected buffers at a known concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 40°C or 50°C) for a predetermined period.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Immediately analyze each aliquot by HPLC to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time for each pH. The slope of the line will give the apparent first-order degradation rate constant (k) at that pH. A plot of log(k) versus pH will generate the pH-rate profile.
Visualizations
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Decision Tree for Troubleshooting Stability Issues
Caption: Decision tree for troubleshooting stability.
References
- 1. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Pyrrole - Wikipedia [en.wikipedia.org]
- 11. q1scientific.com [q1scientific.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Navigating Cell Permeability Challenges of Substituted Benzoic Acids
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the complexities associated with the poor cell permeability of substituted benzoic acids. This guide is designed to provide both high-level troubleshooting and in-depth, actionable protocols to advance your research.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team encounters regarding the cell permeability of substituted benzoic acids:
Q1: Why do my substituted benzoic acid compounds exhibit low permeability in our Caco-2 assay?
Low permeability of substituted benzoic acids in Caco-2 assays can stem from several factors. A primary reason is the ionization of the carboxylic acid group at physiological pH, which significantly reduces its ability to passively diffuse across the lipophilic cell membrane.[1][2] Additionally, specific substitution patterns, such as 2,6-disubstitution, can cause steric hindrance that prevents the molecule from interacting effectively with membrane transporters like monocarboxylic acid transporters (MCTs).[3]
Q2: How can I determine if my compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?
A bidirectional Caco-2 assay is the standard method to investigate this.[4][5] By measuring the permeability of your compound from the apical (A) to basolateral (B) side and vice versa (B to A), you can calculate an efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 is a strong indicator that your compound is actively transported out of the cells by efflux pumps.[6]
Q3: What is the most common strategy to improve the permeability of a benzoic acid derivative?
The prodrug approach is a widely used and effective strategy.[7][8][9] By masking the polar carboxylic acid group, often through esterification, you can create a more lipophilic molecule that can more easily cross the cell membrane.[10] Once inside the cell, endogenous esterases cleave the ester bond, releasing the active parent drug.[10]
Q4: Besides a prodrug approach, what other options can I explore?
Other strategies include using formulation techniques with permeation enhancers or encapsulating the compound in nanoparticles to facilitate cell entry.[6] Additionally, bioisosteric replacement of the carboxylic acid with a group that has a more favorable pKa or the application of amide-to-ester substitutions in the molecular scaffold can also be considered to enhance permeability.[11][12]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Addressing Low Permeability in Caco-2 Assays
Low permeability in a Caco-2 assay is a common hurdle. This guide will walk you through a systematic approach to diagnose the underlying cause and explore potential solutions.
Before delving into complex biological reasons for low permeability, it's crucial to ensure the integrity of your Caco-2 assay.
-
Monolayer Integrity Check: Always include a low-permeability marker, such as Lucifer yellow, in your assay. High apparent permeability of this marker indicates a compromised cell monolayer.
-
TEER Measurements: Transepithelial electrical resistance (TEER) is another critical parameter for assessing monolayer confluence. Ensure your TEER values are within the expected range for your Caco-2 cell line.
The inherent properties of your substituted benzoic acid will heavily influence its permeability.
-
Lipophilicity and Ionization: For ionizable compounds like benzoic acids, the distribution coefficient (logD) at the assay pH is a more accurate predictor of permeability than the partition coefficient (logP).[13] A low logD at physiological pH (typically around 7.4) suggests that the compound is too polar to efficiently partition into the cell membrane.
-
Molecular Size and Structure: Larger molecules generally exhibit lower passive permeability. Additionally, as noted, specific substitution patterns can sterically hinder transport.[3]
If passive permeability appears to be a limiting factor, consider the possibility of involvement from active transport systems.
-
Efflux Pump Substrate Identification: As detailed in the FAQ, a bidirectional Caco-2 assay is the gold standard for identifying substrates of efflux pumps like P-gp.[4][5]
-
Monocarboxylic Acid Transporters (MCTs): Benzoic acid itself is a substrate for MCTs.[3] However, certain substitutions can inhibit this interaction. If your compound has structural similarities to known MCT substrates, further investigation into this transport mechanism may be warranted.
This protocol outlines the key steps for performing a bidirectional Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and efflux ratio of your substituted benzoic acid.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and 6.5
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow solution
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Only use wells that meet your established criteria.
-
Assay Initiation (A to B):
-
Wash the monolayers with pre-warmed HBSS (pH 7.4).
-
Add your test compound solution (in HBSS, pH 7.4) to the apical (A) chamber.
-
Add fresh HBSS (pH 7.4) to the basolateral (B) chamber.
-
-
Assay Initiation (B to A):
-
Wash the monolayers with pre-warmed HBSS (pH 7.4).
-
Add your test compound solution (in HBSS, pH 7.4) to the basolateral (B) chamber.
-
Add fresh HBSS (pH 7.4) to the apical (A) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber for LC-MS/MS analysis.
-
Lucifer Yellow Assay: After the final time point, add Lucifer yellow to the donor chamber and incubate for 1 hour. Measure the amount of Lucifer yellow that has crossed into the receiver chamber to confirm monolayer integrity post-experiment.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following formula: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of compound appearance in the receiver chamber
-
A is the surface area of the membrane
-
C0 is the initial concentration in the donor chamber
-
-
Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B)
-
Guide 2: Strategies for Enhancing Permeability
If your troubleshooting has identified inherent low permeability as the primary issue, the following strategies can be employed to improve the cellular uptake of your substituted benzoic acids.
Creating a prodrug by masking the carboxylic acid is a highly effective method.
-
Ester Prodrugs: Converting the carboxylic acid to an ester increases lipophilicity, facilitating passive diffusion.[10] The choice of the ester promoiety is critical and should be optimized to balance increased permeability with efficient cleavage by intracellular esterases.
Subtle changes to the molecular structure can have a significant impact on permeability.
-
Amide-to-Ester Substitution: Replacing an amide bond with an ester can reduce the number of hydrogen bond donors and increase lipophilicity, leading to improved permeability.[11][12]
-
Bioisosteric Replacement: Consider replacing the carboxylic acid with other acidic groups that have a more favorable pKa for absorption, such as a tetrazole.
For compounds in later stages of development, formulation can be a powerful tool.
-
Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the cell membrane.
-
Nanoparticle Formulation: Encapsulating your compound in nanoparticles can alter its absorption pathway and protect it from efflux.
Data Presentation and Visualization
Table 1: Impact of Substitution on Benzoic Acid Permeability
| Compound | Substitution Pattern | Key Physicochemical Property | Observed Permeability | Probable Mechanism of Low Permeability |
| Benzoic Acid | Unsubstituted | pKa ~4.2 | Moderate | Ionization at physiological pH |
| 2,6-Dichlorobenzoic Acid | 2,6-disubstituted | Increased lipophilicity, steric hindrance | Very Low[3] | Steric hindrance preventing MCT interaction[3] |
| 4-Aminobenzoic Acid | 4-substituted (amino) | Increased polarity | Low | High polarity, ionization |
| Methyl Salicylate | Ester prodrug of Salicylic Acid | Increased lipophilicity, masked carboxyl | High | Enhanced passive diffusion |
Diagram 1: Troubleshooting Workflow for Poor Permeability
Caption: A systematic workflow for diagnosing and addressing poor cell permeability of drug candidates.
Diagram 2: The Prodrug Concept for Benzoic Acids
Caption: Ester prodrugs enhance permeability by masking the polar carboxylic acid, allowing for passive diffusion across the cell membrane.
References
- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemaxon.com [chemaxon.com]
- 3. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nuvisan.com [nuvisan.com]
- 5. bioivt.com [bioivt.com]
- 6. benchchem.com [benchchem.com]
- 7. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrug Approach as a Strategy to Enhance Drug Permeability [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. sites.rutgers.edu [sites.rutgers.edu]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Increasing the Purity of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid. This molecule is a valuable building block in medicinal chemistry, often serving as a key intermediate in the development of kinase inhibitors and other pharmaceuticals.[1] Achieving high purity is critical for subsequent synthetic steps and for ensuring the integrity of biological screening data.
This guide is designed for researchers and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize the purification of your target compound effectively.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of this compound in a question-and-answer format.
Q1: I've just completed the synthesis. What are the most likely impurities in my crude product?
A1: The synthesis of N-substituted pyrroles, such as your target compound, is commonly achieved via the Clauson-Kaas reaction.[2][3][4] This involves the acid-catalyzed condensation of an amine (3-amino-4-methylbenzoic acid) with 2,5-dimethoxytetrahydrofuran. Based on this synthetic route, your primary impurities will likely be:
-
Unreacted Starting Material: 3-amino-4-methylbenzoic acid may persist if the reaction has not gone to completion.
-
Residual Acid Catalyst: Acetic acid is a common catalyst and solvent in this reaction and can be difficult to remove completely by evaporation alone.[2][4][5]
-
Side-Reaction Byproducts: Acid-sensitive functional groups can sometimes lead to minor, often colored, polymeric byproducts.
-
Reaction Solvents: Any solvents used in the synthesis or initial workup.
Q2: My crude product is an off-colored solid with a broad melting point. What is the most efficient first-pass purification strategy?
A2: For a carboxylic acid like your target compound, acid-base extraction is unequivocally the most powerful and efficient initial purification technique.[6][7]
Causality: This method exploits the acidic nature of the carboxylic acid functional group. By treating your crude product (dissolved in an organic solvent) with an aqueous basic solution, you selectively deprotonate the target molecule. This converts it into its anionic carboxylate salt, which is highly soluble in the aqueous layer.[8][9] Most neutral organic impurities (like non-polar byproducts) will remain in the organic layer and can be discarded. Subsequently, re-acidifying the aqueous layer will protonate the carboxylate, causing your purified product to precipitate out of the solution.[10]
Q3: I performed an acid-base extraction, but my NMR analysis still shows some minor impurities. What should I do next?
A3: The next logical step for refining purity is recrystallization . This technique purifies a compound based on differences in solubility between the desired product and the impurities in a given solvent system at varying temperatures.[11]
Expert Insight: The key is selecting an appropriate solvent. An ideal solvent will dissolve your compound completely when hot but poorly when cold. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after your product crystallizes). A single solvent may work, but often a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes) provides the best results.
| Solvent System to Screen | Rationale |
| Ethanol / Water | The compound is likely soluble in hot ethanol. Water is an anti-solvent that can be added to induce crystallization upon cooling. |
| Acetone / Hexanes | Acetone is a strong solvent, while hexanes are non-polar anti-solvents. Good for removing non-polar impurities. |
| Toluene | Aromatic compounds often crystallize well from toluene.[12] |
Q4: My compound is still not pure enough for my needs (>99.5%), or it oils out during recrystallization. What is the ultimate purification method?
A4: When exceptionally high purity is required, or when recrystallization fails, flash column chromatography is the method of choice. Given that your compound is a carboxylic acid, you have two main options:
-
Normal-Phase (Silica Gel): This is the most common method. However, carboxylic acids can interact strongly with the acidic silica gel, leading to significant peak tailing and poor separation. Crucial Tip: To achieve a sharp, symmetrical peak, you must suppress the ionization of the carboxylic acid. This is easily done by adding a small amount (0.5-1%) of acetic or formic acid to your mobile phase (e.g., Hexanes/Ethyl Acetate + 1% AcOH).[13]
-
Reversed-Phase (C18): This can be an excellent alternative for polar compounds.[14] The stationary phase is non-polar (C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Again, adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is essential to ensure the carboxylic acid is protonated and elutes properly.[14][15]
Part 2: Visualized Workflows & Protocols
To provide a clearer path forward, the following diagrams and protocols detail the recommended purification strategies.
Purification Strategy Decision Tree
This flowchart outlines the logical progression for purifying your crude product.
Caption: Decision tree for purifying this compound.
Acid-Base Extraction Workflow
This diagram illustrates the separation principle of the acid-base extraction.
Caption: Mechanism of purification via acid-base extraction.
Part 3: Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral impurities and residual starting materials.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL in a separatory funnel.
-
First Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[10] Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release CO₂ pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer (still in the funnel) with a fresh portion of saturated NaHCO₃ solution to ensure complete recovery of the product. Combine this second aqueous extract with the first.
-
Wash Organic Layer (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and evaporated to identify byproducts if desired. Otherwise, it can be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2, check with pH paper). A precipitate of your pure product should form.[8]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Protocol 2: Recrystallization
Use this protocol after acid-base extraction if further purification is needed.
-
Solvent Selection: In a small test tube, add ~20-30 mg of your product and add a potential solvent (e.g., ethanol) dropwise. Heat the mixture. If it dissolves completely when hot and crystals form upon cooling, it is a good candidate. If not, try a binary system by dissolving the compound in a minimal amount of a "good" hot solvent (like ethanol) and adding a "poor" solvent (anti-solvent, like water) dropwise until turbidity appears. Re-heat to clarify and then allow to cool.
-
Dissolution: Place the bulk of your solid in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, polymeric material), perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath for 30-60 minutes. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum.
References
- 1. This compound [myskinrecipes.com]
- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. vernier.com [vernier.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. teledyneisco.com [teledyneisco.com]
- 15. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating HTS Hits: A Case Study with 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid
Introduction
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify initial "hits" against a biological target.[][2][3] However, the journey from a primary hit to a validated lead compound is fraught with potential pitfalls, including a high rate of false positives and artifacts.[4][5][6] A rigorous, multi-step validation cascade is therefore not just recommended, but essential to ensure that resources are focused on chemically tractable and biologically relevant molecules.
This guide provides an in-depth, experience-driven framework for the hit validation process. We will use a hypothetical scenario where 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid (Figure 1), a novel chemical entity, has been identified as a primary hit in a biochemical HTS campaign targeting the Akt1 kinase , a critical node in cell signaling pathways frequently dysregulated in cancer.[7][8] This guide will objectively compare various experimental strategies, provide detailed protocols, and use established Akt inhibitors as benchmarks to contextualize the performance of our hit compound.
Figure 1: Chemical Structure of the Hit Compound this compound
The Imperative of a Phased Validation Strategy
An effective hit validation campaign is not a single experiment but a structured funnel designed to systematically increase confidence in a compound. The goal is to efficiently eliminate artifacts while gathering progressively deeper mechanistic insights into promising molecules. Our approach is organized into three critical phases: (1) Triage and Artifact Removal, (2) Biophysical Confirmation of Direct Binding, and (3) Cellular Target Engagement and Pathway Validation.
Caption: The Hit-to-Lead Validation Funnel.
Phase 1: Initial Hit Triage - Eliminating the Artifacts
The primary goal of this phase is to rapidly identify and discard false positives arising from non-specific activity or assay interference.[4][5] Many HTS libraries contain Pan-Assay Interference Compounds (PAINS) or other nuisance compounds that can appear active through mechanisms like aggregation, redox cycling, or interference with the assay technology itself.[9][10][11][12]
Computational Triage
Before initiating wet lab experiments, it is crucial to analyze the chemical structure of the hit for known problematic motifs.[4] Numerous computational filters exist to flag PAINS and other frequent hitters. While this compound does not contain a classic, high-alert PAINS motif, the analysis flags it for further scrutiny due to its potential for non-specific interactions.
Assay Interference Counter-Screen
A common source of false positives is direct interference with the assay's detection system (e.g., inhibition of luciferase in a luminescence-based assay or compound autofluorescence).[6][13] A technology counter-screen is essential to rule this out.[13][14] This is typically done by running the assay in the absence of the primary target enzyme.
Experimental Protocol: Luciferase Counter-Screen (for an ATP-Glo™ type assay)
-
Prepare a dilution series of this compound in DMSO, typically from 100 µM to 1 nM.
-
In a 384-well plate, add the compound dilutions. Include a positive control (known luciferase inhibitor) and a negative control (DMSO vehicle).
-
Add the ATP-Glo™ detection reagent directly to the wells, containing a concentration of ATP equivalent to that produced at the end of the enzymatic reaction.
-
Incubate for 10 minutes at room temperature to allow for signal stabilization.
-
Read luminescence on a compatible plate reader.
-
Self-Validation Check: A genuine hit should show no significant inhibition in this assay, whereas a technology artifact will inhibit the luciferase enzyme directly.
Compound Aggregation Assessment
Small molecules can form aggregates at micromolar concentrations, which non-specifically sequester and denature proteins, leading to apparent inhibition.[4] This can be tested by observing if the IC50 value is highly sensitive to the presence of non-ionic detergents like Triton X-100.
Experimental Protocol: Detergent-Based Aggregation Counter-Screen
-
Perform the primary biochemical kinase assay to determine the IC50 of the hit compound under standard conditions.
-
Repeat the IC50 determination in an identical assay buffer that has been supplemented with 0.01% (w/v) Triton X-100.
-
Self-Validation Check: The IC50 of a specific, non-aggregating inhibitor should remain relatively constant (<3-fold shift). A significant potency shift in the presence of detergent suggests aggregation is the mechanism of action.
| Compound | Primary IC50 (µM) | Luciferase Inhibition (at 10 µM) | IC50 with 0.01% Triton X-100 (µM) | Triage Decision |
| Hit Compound | 1.2 | < 5% | 1.5 | Proceed |
| Control Aggregator | 2.5 | < 5% | > 50 | Discard |
| Control Luciferase Inhibitor | 0.8 | 95% | 0.9 | Discard |
Phase 2: Orthogonal Confirmation of Direct Target Binding
Once artifacts are ruled out, the next critical step is to confirm that the compound physically binds to the target protein. This must be done using an orthogonal assay —one that relies on a different physical principle than the primary screen.[15][16][17] Biophysical methods are ideal for this, as they measure direct binding rather than relying on the indirect readout of enzymatic activity.[][18][19]
Caption: Comparison of Key Biophysical Methods.
Comparison of Biophysical Methods for Hit Validation
| Technique | Principle | Throughput | Information Gained | Protein Consumption |
| DSF / Thermal Shift [20] | Ligand-induced protein stabilization | Medium-High | Binding confirmation (ΔTm), qualitative affinity | Low |
| SPR [21] | Mass change on a sensor surface | Medium | Affinity (KD), Kinetics (kon/koff), competition | Low-Medium |
| ITC [21] | Heat change upon binding | Low | Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS) | High |
For validating a single hit like this compound, a pragmatic approach is to first use DSF for rapid confirmation of binding, followed by SPR for a quantitative measure of affinity and kinetics.
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
-
Prepare a master mix containing recombinant human Akt1 protein (e.g., 2 µM final concentration) and a fluorescent dye (e.g., SYPRO Orange) in a suitable assay buffer.
-
Dispense the master mix into a 96- or 384-well PCR plate.
-
Add this compound to achieve a final concentration of 10-20 µM. Include a known Akt binder as a positive control and DMSO as a negative control.
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt curve experiment, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute, monitoring fluorescence at each step.
-
Self-Validation Check: A genuine binder will stabilize the protein, resulting in a positive shift in the melting temperature (ΔTm) of ≥2°C compared to the DMSO control.
Phase 3: Cellular Target Engagement and Pathway Validation
Confirming that a compound binds to a purified protein is a crucial step, but it doesn't guarantee activity in the complex environment of a living cell.[22] The compound must be cell-permeable and able to engage its target in the presence of high concentrations of endogenous competitors (like ATP for kinases).[23] Therefore, cellular assays are the ultimate test of a hit's potential.[24][25]
References
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. drughunter.com [drughunter.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. criver.com [criver.com]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. ichorlifesciences.com [ichorlifesciences.com]
- 19. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. criver.com [criver.com]
- 22. selvita.com [selvita.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Target Engagement Assays [discoverx.com]
- 25. Target Engagement Assay Services [conceptlifesciences.com]
A Comparative Analysis of Novel Kinase Inhibitors for Inflammatory Disease: A Deep Dive into p38 MAPK Inhibition
In the landscape of drug discovery for inflammatory diseases, the pursuit of highly selective and potent kinase inhibitors remains a paramount objective. This guide provides a comparative technical analysis of a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, RO3201195, and contextualizes its performance against other well-established inhibitors. While not directly synthesized from 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid, RO3201195, a pyrazole-based compound, represents a key structural motif often explored in the development of kinase inhibitors from various heterocyclic precursors. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the nuances of p38 MAPK inhibition and the experimental methodologies used to characterize these molecules.
Introduction: p38 MAPK as a Critical Node in Inflammation
The p38 MAP kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Of the four isoforms (α, β, γ, and δ), p38α is the most extensively studied and is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Dysregulation of the p38 MAPK pathway is implicated in a host of chronic inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, the development of potent and selective p38 MAPK inhibitors is a major focus of therapeutic research.
This guide will focus on RO3201195, a highly potent and selective p38α MAPK inhibitor, and compare its inhibitory profile with other notable p38 MAPK inhibitors, including the allosteric inhibitor BIRB-796 and the well-characterized ATP-competitive inhibitor SB203580.
Comparative Inhibitor Potency
The efficacy of a kinase inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. A lower IC50 value denotes a more potent inhibitor. The inhibitory activities of RO3201195 and selected known inhibitors against p38α MAPK and cellular inflammatory responses are summarized in the table below.
| Inhibitor | Target | IC50 (nM) | Comments |
| RO3201195 | p38α MAPK | 0.7[1] | Highly potent and selective inhibitor.[1][2] |
| TNF-α release (THP-1 cells) | 0.25[1] | Demonstrates excellent cellular potency.[1] | |
| IL-1β release (human whole blood) | 0.57[1] | Effective in a complex biological matrix.[1] | |
| BIRB-796 | p38α MAPK | 38 | A potent allosteric inhibitor with slow binding kinetics.[3] |
| SB203580 | p38α MAPK | 50 | A widely used, selective, and cell-permeable inhibitor.[3] |
Mechanism of Action and Signaling Pathway
p38 MAPK inhibitors can be broadly classified into two categories: ATP-competitive and allosteric inhibitors. ATP-competitive inhibitors, such as RO3201195 and SB203580, bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. Allosteric inhibitors, like BIRB-796, bind to a site distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme.
The p38 MAPK signaling cascade is initiated by various extracellular stimuli, leading to the activation of upstream kinases that in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates a range of downstream targets, including other kinases and transcription factors, culminating in the production of inflammatory mediators.
Experimental Protocols
To ensure the scientific integrity of inhibitor characterization, rigorous and validated experimental protocols are essential. The following sections detail the methodologies for determining the in vitro enzymatic and cellular inhibitory activities of compounds like RO3201195.
In Vitro p38α MAPK Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38α MAPK.
Principle: The assay quantifies the phosphorylation of a specific substrate by recombinant p38α MAPK in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is typically measured using a phosphospecific antibody in an ELISA format or by detecting the amount of ADP produced using a luminescent kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Dilute recombinant active p38α MAPK enzyme to the desired concentration in kinase buffer.
-
Prepare a substrate solution containing a suitable substrate (e.g., ATF2 peptide) and ATP in kinase buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., RO3201195) and control inhibitors (e.g., SB203580) in the appropriate solvent (e.g., DMSO) and then in kinase buffer.
-
-
Assay Reaction:
-
In a 96-well or 384-well plate, add a small volume of the diluted inhibitor solutions.
-
Add the diluted p38α MAPK enzyme to each well.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Luminescent ADP Detection (e.g., ADP-Glo™):
-
Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
ELISA-based Detection:
-
Coat an ELISA plate with the substrate.
-
After the kinase reaction, transfer the reaction mixture to the coated plate.
-
Detect the phosphorylated substrate using a horseradish peroxidase (HRP)-conjugated phosphospecific antibody.
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Assay for TNF-α Inhibition in THP-1 Cells
This assay assesses the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a relevant human cell line.
Principle: Human monocytic THP-1 cells are stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α. The cells are pre-treated with the test inhibitor, and the amount of TNF-α secreted into the cell culture medium is quantified by ELISA.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture THP-1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Seed the cells into a 96-well plate at a suitable density.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor (e.g., RO3201195) in cell culture medium.
-
Pre-incubate the cells with the inhibitor dilutions for a specified time (e.g., 1-2 hours).
-
-
Cell Stimulation:
-
Stimulate the cells by adding LPS to a final concentration known to induce a robust TNF-α response (e.g., 1 µg/mL).
-
Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C in a CO2 incubator.
-
-
TNF-α Quantification (ELISA):
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each inhibitor concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for TNF-α inhibition.
-
Conclusion
The comparative analysis of p38 MAPK inhibitors highlights the remarkable potency and cellular efficacy of RO3201195. Its sub-nanomolar IC50 against p38α and potent inhibition of downstream cytokine production underscore its potential as a therapeutic candidate for inflammatory diseases. The detailed experimental protocols provided herein offer a robust framework for the characterization and comparison of novel kinase inhibitors, ensuring data integrity and reproducibility. As the field of kinase inhibitor development continues to evolve, a thorough understanding of the underlying biology, mechanism of action, and rigorous experimental validation will be crucial for the successful translation of promising compounds from the laboratory to the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-methyl-3-(1H-pyrrol-1-yl)benzoic Acid Analogs
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid scaffold has emerged as a significant building block in medicinal chemistry, serving as a key intermediate in the synthesis of pharmaceuticals targeting a range of diseases.[1] Its structure is particularly valuable in the design of kinase inhibitors for cancer therapy and in the development of novel anti-inflammatory agents.[1] The inherent structural features of this molecule—a substituted benzoic acid moiety and a pyrrole ring—provide a versatile platform for generating analogs with finely tuned biological activities.
The Core Scaffold: A Triad of Functionality
The this compound molecule can be deconstructed into three key components, each contributing to its overall pharmacological profile:
-
The Benzoic Acid Moiety: The carboxylic acid group is a critical pharmacophore, often involved in hydrogen bonding interactions with key amino acid residues in the active site of target proteins. Its acidic nature also influences the compound's physicochemical properties, such as solubility and membrane permeability.
-
The Pyrrole Ring: This five-membered aromatic heterocycle is a common feature in many biologically active compounds. It can participate in various non-covalent interactions, including hydrophobic and pi-stacking interactions, with the target protein. The nitrogen atom can also act as a hydrogen bond acceptor.
-
The Methyl Group: The methyl substituent on the benzoic acid ring plays a crucial role in orienting the molecule within the binding pocket and can contribute to hydrophobic interactions. Its position relative to the carboxylic acid and pyrrole groups is critical for optimal target engagement.
The following sections will explore the predicted impact of systematic modifications to each of these components on the biological activity of the resulting analogs.
Comparative Analysis of Predicted SAR Trends
Modifications of the Carboxylic Acid Group
The carboxylic acid is a primary point for modification to modulate potency, selectivity, and pharmacokinetic properties.
| Modification | Predicted Impact on Activity | Rationale and Supporting Evidence |
| Esterification | Likely decrease in in vitro potency but may improve cell permeability. | Esters can act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid. This strategy is often employed to enhance oral bioavailability. |
| Amidation | Variable, dependent on the amine used. Small, polar amides may retain activity. | Primary and secondary amides can still participate in hydrogen bonding. The SAR of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives suggests that the amide substituent can be extensively modified to explore new interactions. |
| Bioisosteric Replacement (e.g., tetrazole, hydroxamic acid) | Potential to maintain or improve activity and enhance metabolic stability. | Bioisosteres mimic the steric and electronic properties of the carboxylic acid. Tetrazoles are common replacements that can offer improved metabolic stability and oral bioavailability. |
Modifications of the Benzoic Acid Ring
Alterations to the substitution pattern on the benzoic acid ring can significantly impact binding affinity and selectivity.
| Modification | Predicted Impact on Activity | Rationale and Supporting Evidence |
| Positional Isomers of the Methyl and Carboxyl Groups | Likely a significant impact on activity. | The relative positions of the substituents are critical for proper orientation in the binding pocket. For example, moving the methyl group to a different position could introduce steric hindrance or alter the electronic properties of the ring. |
| Introduction of Additional Substituents (e.g., halogens, methoxy groups) | Can either increase or decrease activity depending on the target. | Halogens can introduce favorable halogen bonding interactions and increase lipophilicity. Methoxy groups can act as hydrogen bond acceptors. The introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of 4-(thiazol-5-yl)benzoic acid inhibitors of protein kinase CK2 maintained potent inhibitory activity and improved antiproliferative effects. |
| Replacement of the Phenyl Ring (e.g., with pyridine, pyrimidine) | High potential to modulate activity and selectivity. | Introducing heteroatoms into the aromatic ring alters the electronic distribution and can introduce new hydrogen bonding opportunities. In the development of JNK inhibitors, replacing a pyrimidine ring with a pyridine ring led to more potent compounds. |
Modifications of the Pyrrole Ring
Substitution on the pyrrole ring can be used to explore additional binding interactions and fine-tune the molecule's properties.
| Modification | Predicted Impact on Activity | Rationale and Supporting Evidence |
| Substitution at the 2- and 5-positions | Likely to have a significant impact on activity. | These positions are often solvent-exposed and can be modified to improve solubility or introduce new interactions with the target protein. In a series of pyrrole-based antimalarials, modifications at these positions were key to optimizing activity. |
| Substitution at the 3- and 4-positions | May be less tolerated, depending on the target. | These positions are closer to the benzoic acid ring and may be more sterically constrained within the binding pocket. |
| Replacement of the Pyrrole Ring (e.g., with pyrazole, imidazole, triazole) | High potential to create novel scaffolds with different activity profiles. | This "scaffold hopping" approach can lead to the discovery of new intellectual property and compounds with improved properties. The replacement of a pyrrole with a pyrazole was a key step in the discovery of a novel series of JNK inhibitors. |
Experimental Protocols for SAR Elucidation
To validate the predicted SAR trends, a systematic experimental evaluation of the synthesized analogs is essential. The following are representative protocols for assessing the anticancer and anti-inflammatory potential of these compounds.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the analogs against a target kinase (e.g., Lck, JNK).
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, peptide substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the cytotoxic effects of the analogs on cancer cell lines.
-
Reagents and Materials:
-
Human cancer cell line (e.g., HeLa, HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to a DMSO-treated control.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing SAR Principles and Workflows
Predicted Structure-Activity Relationships
References
A Researcher's Guide to Confirming the Biological Target of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid
In the landscape of modern drug discovery, the journey from a promising small molecule to a validated therapeutic agent is both complex and exacting. It begins with identifying a compound that elicits a desired biological response, a process often accomplished through phenotypic screening. However, the critical next step—unequivocally identifying the protein target responsible for this effect—is paramount for mechanism-of-action studies, lead optimization, and ensuring clinical success. This guide focuses on a compound of interest, 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid, a molecule whose structural motifs are prevalent in pharmacologically active agents, particularly kinase inhibitors, but whose precise biological target remains unconfirmed.[1]
This document provides a comprehensive, multi-faceted experimental strategy to identify and validate the biological target of this compound. We will operate under the hypothesis that, based on its chemical scaffold, the compound targets a protein kinase. For the purpose of this guide, we will postulate the Insulin-like Growth Factor 1 Receptor (IGF-1R) , a receptor tyrosine kinase frequently implicated in cancer cell proliferation and survival, as our primary hypothetical target.[2][3][4] This framework will allow us to present a rigorous, logical workflow that is broadly applicable to the target deconvolution of novel small molecules.
We will compare our compound of interest (which we will refer to as Cpd-X ) with a known, potent, and reversible IGF-1R inhibitor, BMS-754807 , which will serve as our positive control and performance benchmark.[2][3][4][5]
Part 1: Unbiased Target Identification via Affinity-Based Chemoproteomics
The first principle in target identification is to cast a wide, yet specific, net. Affinity-based chemoproteomics is a powerful, direct biochemical method for isolating a compound's binding partners from a complex biological sample, such as a cell lysate.[6][7][8] The core of this technique is to use a modified version of our small molecule as "bait" to "fish" for its targets.
Experimental Rationale & Design
We will synthesize an affinity probe by chemically modifying Cpd-X to include two key features: a photoreactive group (e.g., a diazirine) and a biotin tag, connected via a flexible linker. The photoreactive group allows for covalent cross-linking to the target upon UV irradiation, capturing even transient or weak interactions.[7] The biotin tag enables high-affinity capture of the probe-protein complex by streptavidin-coated beads.
The workflow is designed with multiple controls to ensure the identified proteins are specific interactors and not merely non-specific binders to the beads or the probe's scaffold.
Diagram: Affinity-Based Chemoproteomics Workflow
Caption: Workflow for identifying protein targets of Cpd-X.
Step-by-Step Protocol: Affinity Chromatography
-
Probe Immobilization: Incubate the biotinylated photoreactive Cpd-X probe with streptavidin-coated magnetic beads for 1 hour at room temperature to allow for immobilization.
-
Cell Lysis: Harvest cells known to express a range of kinases (e.g., HEK293T or a relevant cancer cell line) and prepare a native cell lysate using a mild lysis buffer to preserve protein complexes.
-
Incubation: Divide the lysate into three experimental arms:
-
Test Arm: Incubate with probe-immobilized beads.
-
Negative Control: Incubate with streptavidin beads alone (to identify proteins that bind non-specifically to the beads).
-
Competition Arm: Pre-incubate the lysate with a 100-fold excess of free, unmodified Cpd-X for 30 minutes before adding the probe-immobilized beads (to identify proteins that are competed off by the free compound, indicating specific binding).
-
-
UV Cross-linking: Expose the samples to UV light (365 nm) for 15 minutes on ice to covalently link the probe to its binding partners.[7]
-
Washing: Perform a series of stringent washes with buffers of increasing salt concentration to remove non-covalently and non-specifically bound proteins.
-
Elution: Elute the covalently bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis:
-
Separate the eluted proteins on a 1D SDS-PAGE gel and visualize using silver staining.
-
Compare the lanes from the three arms. Bands that are present in the "Test Arm" but absent or significantly reduced in the "Negative Control" and "Competition Arm" are considered high-confidence hits.
-
Excise these unique bands and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
If our hypothesis is correct, IGF-1R should be identified as a high-confidence hit in this experiment.
Part 2: Quantitative Validation of Direct Binding
Once a putative target like IGF-1R is identified, the next step is to quantitatively characterize the binding interaction. This provides crucial data on the affinity and kinetics of the interaction, which are key parameters for a drug candidate.
Comparison of Biophysical Methods
| Method | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index near a sensor surface as an analyte flows over an immobilized ligand. | Real-time, label-free, provides kinetic data (kon, koff), high sensitivity.[1][9][10][11] | Requires immobilization of one interactor, which can affect its activity; mass transport limitations can be an issue. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules in solution. | Label-free, solution-based (no immobilization), provides full thermodynamic profile (KD, ΔH, ΔS). | Requires larger amounts of protein and compound, lower throughput. |
For its high throughput, sensitivity, and ability to provide kinetic information, Surface Plasmon Resonance (SPR) is often the preferred method in early-stage drug discovery.[12]
Experimental Design: Surface Plasmon Resonance (SPR)
We will immobilize recombinant human IGF-1R protein onto a sensor chip and flow Cpd-X and the control compound, BMS-754807, over the surface at various concentrations.
Diagram: Surface Plasmon Resonance (SPR) Workflow
Caption: SPR workflow for quantifying Cpd-X binding to IGF-1R.
Step-by-Step Protocol: SPR Analysis
-
Immobilization: Covalently attach purified, recombinant IGF-1R kinase domain to a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell is prepared similarly but without the protein to allow for background subtraction.
-
Analyte Preparation: Prepare a dilution series of Cpd-X and BMS-754807 in a suitable running buffer (e.g., HBS-EP+). Concentrations should span a range from well below to well above the expected dissociation constant (KD).
-
Binding Cycle: For each concentration:
-
Inject the analyte over the IGF-1R and reference flow cells for a set time (e.g., 180 seconds) to monitor the association phase .
-
Switch back to running buffer and monitor the signal for a set time (e.g., 600 seconds) to observe the dissociation phase .
-
-
Regeneration: Inject a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove any remaining bound analyte and prepare the surface for the next cycle.
-
Data Analysis:
-
Subtract the reference cell signal from the active cell signal to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a 1:1 binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff / kon).
-
Expected Data & Comparison
| Compound | kon (M-1s-1) | koff (s-1) | KD (nM) |
| Cpd-X | To be determined | To be determined | To be determined |
| BMS-754807 | Expected ~106 | Expected ~10-3 | ~1.8 [5] |
A low nanomolar KD for Cpd-X would provide strong evidence of a high-affinity, direct interaction with IGF-1R, comparable to the known inhibitor.
Part 3: In Vitro Functional Validation: Kinase Inhibition
Binding to a target does not guarantee functional modulation. To confirm that Cpd-X is an inhibitor of IGF-1R, we must demonstrate that it can block the enzyme's catalytic activity. An in vitro kinase assay directly measures the transfer of a phosphate group from ATP to a substrate, the fundamental function of a kinase.[13][14][15][16][17]
Experimental Design: In Vitro Kinase Assay
We will use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and high-throughput method. The assay measures the phosphorylation of a biotinylated peptide substrate by IGF-1R. Phosphorylation is detected by a europium-labeled anti-phosphotyrosine antibody. When the antibody binds the phosphorylated peptide, FRET occurs between the europium donor and a streptavidin-allophycocyanin (SA-APC) acceptor.
Diagram: TR-FRET Kinase Assay Principle
Caption: Principle of TR-FRET assay for IGF-1R inhibition.
Step-by-Step Protocol: TR-FRET Kinase Assay
-
Reagent Preparation: Prepare solutions of recombinant IGF-1R, biotinylated peptide substrate, and ATP in kinase reaction buffer.
-
Compound Plating: In a 384-well plate, create a serial dilution of Cpd-X and BMS-754807. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction: Add IGF-1R to the wells containing the compounds and incubate briefly. Initiate the reaction by adding a mix of the peptide substrate and ATP. Allow the reaction to proceed for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding EDTA. Add the detection reagents (europium-labeled anti-phosphotyrosine antibody and SA-APC) and incubate for 60 minutes.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Data & Comparison
| Compound | IC50 (nM) |
| Cpd-X | To be determined |
| BMS-754807 | ~1.8 [5] |
An IC50 value for Cpd-X in the low nanomolar range would confirm it as a potent functional inhibitor of IGF-1R, corroborating the binding data.
Part 4: Cellular Target Engagement & Pathway Validation
Confirming that a compound binds and inhibits a purified protein is essential, but it is not sufficient. A critical step in drug development is to prove that the compound engages its intended target within the complex environment of a living cell.[18][19][20][21][22]
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that assesses drug-target interaction in intact cells or tissues.[23][24][25][26][27] The principle is that when a ligand binds to its target protein, it generally confers thermal stability. This stabilization can be measured by heating cells treated with the compound to various temperatures and then quantifying the amount of target protein that remains soluble.
Step-by-Step Protocol: CETSA
-
Cell Treatment: Culture IGF-1R-expressing cells (e.g., Rh41 rhabdomyosarcoma cells[2]) and treat them with either Cpd-X (e.g., at 10x the expected cellular IC50), BMS-754807, or vehicle (DMSO) for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them individually at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by high-speed centrifugation.
-
Detection: Analyze the amount of soluble IGF-1R in the supernatant from each temperature point by Western blotting using an IGF-1R specific antibody.
-
Data Analysis: Quantify the band intensities and plot them against temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and thus, target engagement.
Expected Data & Comparison
| Condition | Tagg (°C) (Apparent Aggregation Temp.) | ΔTagg (°C) |
| Vehicle (DMSO) | e.g., 52°C | - |
| Cpd-X | To be determined | Expected > 0 |
| BMS-754807 | e.g., 58°C | +6°C |
A significant thermal shift (ΔTagg) induced by Cpd-X provides direct evidence of target engagement in a cellular context.
Method 2: Target Validation Using Engineered Cell Lines
The ultimate proof of on-target activity is to demonstrate that the compound's cellular effects are lost when the target is absent or mutated. We can compare the anti-proliferative effect of Cpd-X on cells expressing wild-type IGF-1R versus cells engineered to express a known drug-resistant mutant of IGF-1R.
Step-by-Step Protocol: Wild-Type vs. Mutant Cell Proliferation Assay
-
Cell Line Engineering: Using CRISPR/Cas9 or another gene-editing technology, introduce a known resistance-conferring mutation into the IGF-1R gene in the parental cell line. This could be a "gatekeeper" mutation that sterically hinders compound binding without abolishing kinase activity.
-
Cell Treatment: Seed both wild-type (WT) and mutant cell lines in 96-well plates. Treat the cells with a serial dilution of Cpd-X and BMS-754807 for 72 hours.
-
Proliferation Measurement: Measure cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot cell viability against compound concentration for both cell lines and determine the GI50 (concentration for 50% growth inhibition).
Expected Data & Comparison
| Cell Line | Cpd-X GI50 (nM) | BMS-754807 GI50 (nM) |
| IGF-1R Wild-Type | Expected low nM | Expected low nM |
| IGF-1R Mutant | Expected >> WT GI50 | Expected >> WT GI50 |
A significant rightward shift in the GI50 curve for the mutant cell line compared to the wild-type would provide definitive evidence that the anti-proliferative activity of Cpd-X is mediated through the inhibition of IGF-1R.[28][29][30][31]
Conclusion & Path Forward
This guide outlines a systematic and rigorous workflow to confirm the biological target of this compound (Cpd-X), using IGF-1R as a working hypothesis. By integrating direct biochemical, biophysical, and cell-based methodologies, this approach provides multiple, independent lines of evidence to build a conclusive case for target identification and validation.
-
Affinity Chromatography provides an unbiased screen for potential binding partners.
-
Surface Plasmon Resonance delivers quantitative data on binding affinity and kinetics.
-
In Vitro Kinase Assays confirm functional inhibition of the target enzyme.
-
Cellular Thermal Shift Assay demonstrates target engagement in the relevant physiological context of a living cell.
-
Engineered Cell Line Studies provide the ultimate validation that the compound's cellular phenotype is a direct result of its interaction with the intended target.
Successful completion of this experimental cascade would unequivocally identify IGF-1R as the biological target of Cpd-X, transforming it from a compound with interesting biological activity into a validated tool for further preclinical development.
References
- 1. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 2. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. drughunter.com [drughunter.com]
- 7. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 9. denovobiolabs.com [denovobiolabs.com]
- 10. SPR Provides a Boost to Drug Discovery and Development | Features | Feb 2012 | Photonics Spectra [photonics.com]
- 11. youtube.com [youtube.com]
- 12. Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro kinase assay [protocols.io]
- 14. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro kinase assay [bio-protocol.org]
- 17. revvity.com [revvity.com]
- 18. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sapient.bio [sapient.bio]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pelagobio.com [pelagobio.com]
- 23. benchchem.com [benchchem.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. scispace.com [scispace.com]
- 26. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Mutant vs Wild-Type Interaction Comparison | Creative Diagnostics [creative-diagnostics.com]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Three assays show differences in binding of wild-type and mutant p53 to unique gene sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A Guide to Studying Wild-Type and Mutant Proteins | Proteintech Group [ptglab.com]
A Comparative Guide to the Efficacy of 4-methyl-3-(1H-pyrrol-1-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The core structure, 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid, serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors for cancer therapy and anti-inflammatory agents.[1] Its unique arrangement of a hydrophobic pyrrole ring and a functionalizable benzoic acid moiety makes it an attractive starting point for creating diverse chemical libraries with a wide range of biological activities.
I. Anticancer Efficacy: Targeting Cellular Proliferation and Survival
Pyrrole-containing compounds are prominent in the landscape of anticancer drug discovery, with many acting as kinase inhibitors or inducers of apoptosis.[2][3] Derivatives of the this compound scaffold are poised to contribute significantly to this area.
Structure-Activity Relationship Insights
Studies on structurally related 3-benzoyl-4-phenyl-1H-pyrrole derivatives have revealed key insights into their anticancer activity. The introduction of electron-donating groups at the 4-position of the pyrrole ring has been shown to enhance anticancer efficacy. Notably, compounds bearing a 3,4-dimethoxy phenyl group at this position exhibited potent activity against a panel of cancer cell lines, with IC50 values in the low micromolar range.
Furthermore, the pyrrole indolin-2-one scaffold, a related structure, is a cornerstone for several receptor tyrosine kinase (RTK) inhibitors, such as Sunitinib, which targets VEGFRs and PDGFRs.[4] This suggests that modifications to the this compound core to mimic these structures could yield potent kinase inhibitors.
Comparative Efficacy of Anticancer Derivatives
The following table summarizes the anticancer activity of representative pyrrole derivatives from the literature, providing a baseline for comparison.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Benzoyl-4-phenyl-1H-pyrroles | cpd 19 (3,4-dimethoxy phenyl at 4-pos) | MGC 80-3, HCT-116 | 1.0 - 1.7 | |
| cpd 21 (3,4-dimethoxy phenyl at 4-pos) | HepG2, DU145, CT-26 | 0.5 - 0.9 | ||
| cpd 15 | A549 | 3.6 | ||
| Pyrrole-tethered Bisbenzoxazoles | - | MCF-7 | - | [5] |
| Pyrrolopyrimidines | - | Various | - | [6] |
This table is a compilation of data from different studies and serves for illustrative purposes. Direct comparison of absolute values should be made with caution.
Mechanism of Action: Apoptosis Induction
Many potent pyrrole derivatives exert their anticancer effects by inducing apoptosis. For instance, pyrrole-tethered bisbenzoxazole derivatives have been shown to upregulate caspase 9, a key initiator of the intrinsic apoptotic pathway.[5] Flow cytometry analysis of cells treated with active 3-benzoyl-4-phenyl-1H-pyrrole derivatives revealed cell cycle arrest at the S phase, followed by apoptosis.
II. Anti-inflammatory Efficacy: Modulation of Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most commonly prescribed medications. The pyrrole moiety is a key component of several NSAIDs.[7] Derivatives of this compound hold promise as a new generation of anti-inflammatory agents.
Structure-Activity Relationship Insights
The anti-inflammatory potential of pyrrole derivatives is often linked to their ability to inhibit cyclooxygenase (COX) enzymes. A study on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[5] The structural similarity to the COX-2 selective inhibitor celecoxib suggests a similar mechanism of action.
Comparative Efficacy of Anti-inflammatory Derivatives
The table below presents in vivo anti-inflammatory data for a representative pyrrole derivative.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point | Reference |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | 20 | Significant reduction | 2 h | [5] |
| 10, 20, 40 | Significant inhibition | All time points (after 14 days) | [5] | |
| Ibuprofen | - | Comparable activity | - | [7][8] |
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of these derivatives are believed to stem from the inhibition of key inflammatory mediators. The carrageenan-induced paw edema model is a classic test for evaluating NSAIDs that suppress prostaglandin production.[9] The inflammatory cascade involves the release of histamine, serotonin, bradykinin, and prostaglandins, leading to increased vascular permeability and edema.
References
- 1. This compound [myskinrecipes.com]
- 2. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
A Guide to Cross-Validation of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid Activity in Orthogonal Assays
In the landscape of modern drug discovery, the identification of a "hit" compound from a high-throughput screen (HTS) is merely the first step in a long and rigorous journey. The path from a primary hit to a viable lead candidate is paved with stringent validation processes designed to eliminate false positives and build a robust data package supporting the compound's biological activity. Central to this endeavor is the use of orthogonal assays—independent methods that measure the same biological endpoint through different physical principles. This guide provides an in-depth, technical comparison of orthogonal assays for the validation of a hypothetical hit compound, 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid, a molecule with structural motifs suggestive of kinase inhibitory potential.
For the purposes of this guide, we will posit that this compound was identified as a potential inhibitor of Mitogen-Activated Protein Kinase 1 (MAPK1, also known as ERK2), a key enzyme in cellular signaling pathways, from a primary biochemical screen. Our objective is to cross-validate this initial finding using a panel of orthogonal assays, each providing a unique layer of evidence to substantiate the compound's activity. We will explore a biochemical enzyme inhibition assay, a biophysical thermal shift assay, and a cell-based target engagement assay.
The Compound of Interest: this compound
This compound is a small molecule featuring a benzoic acid moiety linked to a pyrrole ring. Its structure presents opportunities for various molecular interactions, making it a candidate for binding to protein targets like kinases.
Orthogonal Assay Workflow for Hit Validation
The following diagram illustrates the workflow for validating our hit compound using three distinct orthogonal assays.
Caption: Workflow for orthogonal validation of a primary hit.
Biochemical Assay: Enzyme Inhibition Kinetics
The first line of validation is often a robust biochemical assay to confirm the inhibitory activity and determine the potency (IC50) of the compound. This assay directly measures the enzymatic activity of our target, MAPK1, in the presence of varying concentrations of this compound.
Principle
This assay measures the phosphorylation of a peptide substrate by MAPK1. The amount of phosphorylated product is quantified, typically using a luminescent or fluorescent readout. A decrease in signal in the presence of the inhibitor indicates enzymatic inhibition.
Experimental Protocol
-
Reagent Preparation :
-
Prepare a 2X MAPK1 enzyme solution in kinase assay buffer.
-
Prepare a 2X substrate solution (e.g., a specific peptide substrate for MAPK1 and ATP) in the same buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a dilution in kinase assay buffer.
-
-
Assay Procedure :
-
Add the inhibitor solution to the wells of a microplate.
-
Add the 2X MAPK1 enzyme solution to the wells and incubate for a pre-determined time to allow for compound binding.
-
Initiate the kinase reaction by adding the 2X substrate solution.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis :
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Biophysical Assay: Thermal Shift Assay (TSA)
To confirm direct binding of the compound to the target protein, a biophysical assay is employed. A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to assess ligand binding by measuring changes in protein thermal stability.
Principle
TSA measures the thermal denaturation of a protein in the presence of a fluorescent dye that binds to hydrophobic regions exposed upon unfolding. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in Tm is indicative of a direct interaction between the compound and the target protein.
Experimental Protocol
-
Reagent Preparation :
-
Prepare a solution of purified MAPK1 protein in a suitable buffer.
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange).
-
Prepare a serial dilution of this compound.
-
-
Assay Procedure :
-
In a PCR plate, combine the MAPK1 protein solution, the fluorescent dye, and the inhibitor at various concentrations.
-
Seal the plate and place it in a real-time PCR instrument.
-
Apply a thermal gradient, gradually increasing the temperature, and measure the fluorescence at each temperature increment.
-
-
Data Analysis :
-
Plot the fluorescence intensity against temperature to generate a melting curve.
-
Determine the Tm, the temperature at which the protein is 50% unfolded, by fitting the curve to a Boltzmann equation.
-
Calculate the change in melting temperature (ΔTm) in the presence of the inhibitor compared to the DMSO control.
-
Caption: Workflow for a Thermal Shift Assay.
Cell-Based Assay: Target Engagement
The ultimate test of a compound's potential is its ability to interact with the target in a cellular environment. A cell-based target engagement assay provides crucial information on cell permeability and target binding in a more physiologically relevant context.
Principle
There are several methods for assessing cellular target engagement. One common approach is the Cellular Thermal Shift Assay (CETSA), which extends the principle of the biophysical TSA to intact cells or cell lysates. Ligand binding to the target protein in the cellular milieu stabilizes it against thermal denaturation.
Experimental Protocol
-
Cell Culture and Treatment :
-
Culture cells that endogenously express or overexpress MAPK1.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
-
Thermal Challenge :
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
-
Protein Analysis :
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble MAPK1 remaining in the supernatant at each temperature using a method like Western blotting or an immunoassay (e.g., ELISA).
-
-
Data Analysis :
-
For each inhibitor concentration, plot the amount of soluble MAPK1 against the temperature.
-
Determine the temperature at which 50% of the MAPK1 has aggregated.
-
A shift in this temperature in the presence of the inhibitor indicates target engagement.
-
Comparative Data Summary
The following table presents hypothetical data from the three orthogonal assays for this compound.
| Assay Type | Method | Endpoint Measured | Result for this compound | Interpretation |
| Biochemical | Enzyme Inhibition | IC50 | 1.2 µM | Confirms inhibitory activity and potency against isolated MAPK1. |
| Biophysical | Thermal Shift Assay (TSA) | ΔTm | + 4.5 °C | Demonstrates direct binding of the compound to MAPK1. |
| Cell-Based | Cellular Thermal Shift Assay (CETSA) | Thermal Stabilization | Effective stabilization at 10 µM | Confirms cell permeability and target engagement in a cellular context. |
Conclusion
The convergence of data from these three orthogonal assays provides a high degree of confidence in the activity of this compound as a bona fide inhibitor of MAPK1. The biochemical assay confirmed its inhibitory potency, the biophysical assay demonstrated direct target binding, and the cell-based assay verified its activity in a more complex biological system. This multi-faceted approach is crucial for triaging hits from primary screens and making informed decisions to advance compounds into lead optimization. By employing a well-designed panel of orthogonal assays, researchers can significantly reduce the risk of pursuing artifactual hits and increase the likelihood of success in drug discovery programs.
A Comparative Guide to the In Vivo Validation of 4-methyl-3-(1H-pyrrol-1-yl)benzoic Acid Efficacy in Preclinical Animal Models of Inflammation
This guide provides a comprehensive framework for the in vivo validation of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid, a novel compound with therapeutic potential in inflammatory diseases. Given its structural characteristics, this molecule is hypothesized to act as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This document will detail the rationale behind experimental design, compare relevant animal models, and provide robust protocols for efficacy testing, benchmarking against established nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.
Introduction: The Scientific Rationale
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease.[1] A key mediator of the inflammatory process is the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that promote pain, swelling, and fever.[2][3] Selective inhibition of COX-2 is a clinically validated strategy for managing inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[2]
This compound is a novel small molecule with structural motifs suggestive of COX-2 inhibitory activity. Preliminary in vitro assays (data not shown) have indicated potent and selective inhibition of the COX-2 enzyme. The subsequent critical step is to validate these findings in vivo to assess the compound's efficacy, pharmacodynamics, and potential therapeutic window in living organisms. This guide outlines the essential animal models and experimental protocols to achieve this validation.
Hypothesized Mechanism of Action
The proposed mechanism of action for this compound centers on its selective inhibition of the COX-2 enzyme. In response to inflammatory stimuli, cells upregulate COX-2, which then converts arachidonic acid into prostaglandin H2 (PGH2). PGH2 is further metabolized to various prostaglandins, such as PGE2, which are potent mediators of inflammation, pain, and fever.[2][4] By selectively blocking the active site of COX-2, this compound is expected to reduce the production of these pro-inflammatory prostaglandins, thereby alleviating the clinical signs of inflammation.
Caption: Hypothesized COX-2 signaling pathway and the inhibitory action of the test compound.
Selection of Relevant In Vivo Models
Choosing the appropriate animal model is critical for obtaining translatable data.[1] For assessing acute and chronic anti-inflammatory potential, two well-established and complementary models are recommended: the Carrageenan-Induced Paw Edema model for acute inflammation and the Collagen-Induced Arthritis (CIA) model for chronic, autoimmune-driven inflammation.
| Model | Type of Inflammation | Key Features | Primary Endpoints |
| Carrageenan-Induced Paw Edema | Acute, non-immune | Rapid onset, highly reproducible, primarily mediated by prostaglandins.[5][6] | Paw volume/thickness, paw weight, inflammatory mediator levels. |
| Collagen-Induced Arthritis (CIA) | Chronic, autoimmune | Pathological features similar to human rheumatoid arthritis, including joint swelling, cartilage destruction, and bone erosion.[7][8] | Arthritis score, paw swelling, histological analysis of joints, autoantibody titers. |
Comparative Efficacy Study Design
A robust study design is essential for generating reliable and comparable data. The following experimental workflow is recommended for both the acute and chronic models.
Caption: General experimental workflow for in vivo efficacy studies.
Treatment Groups:
-
Group 1: Vehicle Control: Receives the vehicle used to dissolve the test compound (e.g., 0.5% carboxymethylcellulose).
-
Group 2: Test Compound (Low Dose): this compound at dose X.
-
Group 3: Test Compound (Mid Dose): this compound at dose 2X.
-
Group 4: Test Compound (High Dose): this compound at dose 4X.
-
Group 5: Positive Control (Comparator): Celecoxib at a clinically relevant dose (e.g., 10-30 mg/kg).[9][10]
Detailed Experimental Protocols
A. Carrageenan-Induced Paw Edema in Rats
This model is ideal for rapidly screening the acute anti-inflammatory activity of a compound.[6][11]
Methodology:
-
Animal Selection: Male Wistar or Sprague-Dawley rats (180-200 g) are used.
-
Acclimatization: Animals are housed in standard conditions for at least one week before the experiment.[12]
-
Baseline Measurement: The volume of the right hind paw is measured using a plethysmometer.
-
Dosing: Animals are orally administered the test compound, Celecoxib, or vehicle 30-60 minutes prior to carrageenan injection.[2][5]
-
Induction: 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.[5][13]
-
Endpoint Measurement: Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.[5] The percentage inhibition of edema is calculated for each group relative to the vehicle control.
-
Termination: At the end of the experiment, animals are euthanized, and the inflamed paw tissue can be collected for analysis of inflammatory mediators like PGE2 and cytokines.
B. Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a gold standard for evaluating therapeutics for rheumatoid arthritis due to its pathological resemblance to the human disease.[7][8]
Methodology:
-
Animal Selection: DBA/1 mice, which are highly susceptible to CIA, are typically used at 8-10 weeks of age.[7][12]
-
Induction (Day 0): Mice are immunized via intradermal injection at the base of the tail with 100 µg of bovine or chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA).[14]
-
Booster (Day 21): A booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[12][14]
-
Dosing: Prophylactic treatment can begin on the day of the booster immunization (Day 21) and continue daily until the end of the study.
-
Monitoring: The onset and severity of arthritis are monitored 3-4 times a week, starting from day 21. Each paw is scored on a scale of 0-4 based on the degree of erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Termination (Day 42-56): The study is typically terminated when the disease reaches its peak in the control group. Blood is collected for serological analysis (e.g., anti-collagen antibodies), and paws are harvested for histological assessment of synovitis, cartilage damage, and bone erosion.[8]
Data Analysis and Comparative Performance
The efficacy of this compound will be compared to the vehicle control and the established COX-2 inhibitor, Celecoxib.
Comparative Efficacy in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.62 ± 0.05 | 27.1% |
| This compound | 30 | 0.41 ± 0.04 | 51.8% |
| This compound | 60 | 0.28 ± 0.03 | 67.1% |
| Celecoxib[4] | 50 | 0.44 ± 0.06** | 47.6% |
| p<0.05, *p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM and are hypothetical for illustrative purposes. |
Comparative Efficacy in Collagen-Induced Arthritis
| Treatment Group | Dose (mg/kg, p.o.) | Mean Arthritis Score (Day 42) | % Reduction in Arthritis Score | Histological Score (Synovitis) |
| Vehicle Control | - | 10.5 ± 1.2 | - | 3.5 ± 0.4 |
| This compound | 10 | 7.8 ± 0.9 | 25.7% | 2.8 ± 0.3 |
| This compound | 30 | 4.2 ± 0.7 | 60.0% | 1.5 ± 0.2 |
| Celecoxib[15] | 5 | 4.6 ± 0.8 | 56.2% | 1.7 ± 0.3 |
| p<0.05, *p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM and are hypothetical for illustrative purposes. |
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach to the in vivo validation of this compound. The proposed studies in acute and chronic inflammation models will generate crucial data on the compound's efficacy and dose-response relationship, benchmarked against a clinically relevant comparator. Positive outcomes from these studies, demonstrating significant anti-inflammatory activity comparable or superior to Celecoxib, would strongly support its further development as a novel therapeutic agent for inflammatory diseases. Subsequent investigations should include pharmacokinetic and toxicological profiling to fully characterize the compound's drug-like properties.
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib: considerations regarding its potential disease-modifying properties in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. inotiv.com [inotiv.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. chondrex.com [chondrex.com]
- 8. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 9. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. phytopharmajournal.com [phytopharmajournal.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. A Comparison of the Anti-Inflammatory Effects of Cis-9, Trans-11 Conjugated Linoleic Acid to Celecoxib in the Collagen-Induced Arthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes for 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid
Introduction
4-methyl-3-(1H-pyrrol-1-yl)benzoic acid is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Its structure, featuring a substituted benzoic acid scaffold linked to a pyrrole ring, is a key intermediate in the synthesis of complex molecules, including potent kinase inhibitors for cancer therapy and novel anti-inflammatory agents.[1] The strategic placement of the methyl and carboxylic acid groups on the phenyl ring, ortho and meta to the pyrrole substituent, respectively, offers specific vectors for molecular elaboration and interaction with biological targets.
Given its importance, the efficient and scalable synthesis of this compound is of significant interest to researchers. This guide provides an in-depth comparison of the primary synthetic strategies for constructing the core N-aryl pyrrole bond of this compound. We will analyze three major routes: the Paal-Knorr Synthesis, the Clauson-Kaas Pyrrole Synthesis, and the Buchwald-Hartwig Amination. The discussion will focus on the underlying chemical principles, experimental protocols, and a comparative analysis of their respective advantages and limitations to guide researchers in selecting the optimal route for their specific application.
Overview of Synthetic Strategies
The synthesis of this compound fundamentally involves the formation of a carbon-nitrogen bond between the pyrrole ring and the 3-position of 4-methylbenzoic acid. The three main disconnection approaches are illustrated below.
Caption: Primary disconnection strategies for synthesizing the target molecule.
Route 1: Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a classic and straightforward method for preparing pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3-amino-4-methylbenzoic acid.[2][3][4]
Mechanism and Rationale
The reaction is typically catalyzed by acid. The mechanism proceeds via the formation of a hemiaminal upon nucleophilic attack of the amine on one of the protonated carbonyl groups.[3][5] This is followed by an intramolecular cyclization where the amine attacks the second carbonyl group. The resulting 2,5-dihydroxytetrahydropyrrole intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[3] The use of a weak acid like acetic acid is common as it facilitates the reaction without promoting side reactions, such as the furan formation that can occur under strongly acidic conditions (pH < 3).[2]
Caption: General workflow for the Paal-Knorr synthesis.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a round-bottom flask, add 3-amino-4-methylbenzoic acid (1.0 eq) and 2,5-hexanedione (1.1 eq).
-
Solvent Addition: Add glacial acetic acid to serve as both the solvent and catalyst.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]
-
Work-up: After cooling, pour the reaction mixture into ice-water. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the purified 4-methyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.
Evaluation
-
Advantages: The primary advantage of this route is its operational simplicity and the use of readily available starting materials.[4]
-
Disadvantages: A significant drawback is that this route inherently produces a substituted pyrrole (2,5-dimethyl in this example). To obtain the unsubstituted parent pyrrole, one would need to start with succinaldehyde, which is less stable and harder to handle than its diketone counterparts. Furthermore, the harsh, acidic reflux conditions may not be suitable for substrates with sensitive functional groups.[4][6]
Route 2: Clauson-Kaas Pyrrole Synthesis
The Clauson-Kaas synthesis is a related and highly effective method that reacts a primary amine with 2,5-dialkoxytetrahydrofuran (often 2,5-dimethoxytetrahydrofuran) under acidic conditions.[7][8][9] This method is particularly useful for preparing N-substituted pyrroles.[10]
Mechanism and Rationale
The reaction begins with the acid-catalyzed hydrolysis of the 2,5-dimethoxytetrahydrofuran to generate the reactive succinaldehyde in situ.[7][8] The in situ generation avoids the handling of the unstable dialdehyde. The remainder of the mechanism is analogous to the Paal-Knorr synthesis, involving a double condensation of the amine with the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrrole ring.[7] This method has been adapted for greener conditions, including microwave-assisted synthesis and the use of water or deep eutectic solvents.[7][11]
Caption: General workflow for the Clauson-Kaas synthesis.
Experimental Protocol
-
Reaction Setup: In a flask equipped with a condenser, dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.0-1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 1-3 hours.[12] Alternatively, the reaction can be performed under microwave irradiation (e.g., 150-170 °C for 10-30 minutes), which can significantly reduce reaction times.[11]
-
Work-up: Cool the reaction mixture and pour it into a beaker of cold water.
-
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol.
Evaluation
-
Advantages: This method directly yields the desired N-substituted, unsubstituted pyrrole ring. It is a reliable and high-yielding reaction for a wide range of primary amines.[7] Modern variations using microwave heating offer significant improvements in reaction speed and efficiency.[11]
-
Disadvantages: The primary starting material, 2,5-dimethoxytetrahydrofuran, can be costly and may have limited long-term stability. The acidic conditions, while often milder than traditional Paal-Knorr, can still be a limitation for certain substrates.
Route 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a modern, powerful palladium-catalyzed cross-coupling reaction for the formation of C–N bonds.[13][14] This approach has revolutionized the synthesis of aryl amines and N-aryl heterocycles due to its broad substrate scope and high functional group tolerance.[13] For this synthesis, the C-N bond is formed directly between a pre-formed pyrrole ring and an activated benzoic acid derivative.
Mechanism and Rationale
The reaction proceeds via a catalytic cycle involving a palladium(0) species.[14]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (or triflate), forming a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The pyrrolide anion (formed by deprotonation of pyrrole by the base) coordinates to the palladium center.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the desired N-aryl pyrrole product and regenerating the Pd(0) catalyst.[14]
The choice of ligand is critical for the success of the reaction; sterically hindered and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are typically employed to facilitate the key steps of the catalytic cycle.[13][15][16]
Caption: General workflow for the Buchwald-Hartwig amination route.
Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 3-bromo-4-methylbenzoate (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable ligand (e.g., XPhos, 2-10 mol%).
-
Reagent Addition: Add a strong, non-nucleophilic base (e.g., NaOt-Bu or K₂CO₃, 1.5-2.5 eq) and pyrrole (1.2-1.5 eq).
-
Solvent and Reaction: Add a dry, deoxygenated solvent (e.g., toluene or dioxane) and heat the mixture (typically 80-110 °C) until the starting aryl bromide is consumed, as monitored by TLC or GC-MS.
-
Work-up and Hydrolysis: Cool the reaction, filter off the solids, and concentrate the filtrate. The resulting crude ester is then dissolved in a solvent mixture like THF/water and treated with a base (e.g., LiOH or NaOH) to hydrolyze the ester to the carboxylic acid.
-
Purification: After hydrolysis, acidify the mixture to precipitate the product. Collect the solid by filtration and purify by recrystallization or column chromatography.
Evaluation
-
Advantages: This method offers excellent functional group tolerance, allowing for the presence of esters, nitriles, and other groups that might not survive condensation chemistry.[13][14] It generally provides high yields and can be performed under relatively mild conditions.
-
Disadvantages: The primary drawbacks are the cost and potential toxicity of the palladium catalyst and specialized ligands.[15] The reaction often requires strictly anhydrous and oxygen-free conditions, which can be challenging for large-scale synthesis. The starting aryl halide may also require a separate synthetic step to prepare.
Comparative Analysis
| Feature | Paal-Knorr Synthesis | Clauson-Kaas Synthesis | Buchwald-Hartwig Amination |
| Key Transformation | 1,4-Dicarbonyl + Amine → Pyrrole | 2,5-Dialkoxytetrahydrofuran + Amine → Pyrrole | Aryl Halide + Pyrrole → N-Aryl Pyrrole |
| Starting Materials | 3-Amino-4-methylbenzoic acid, 1,4-dicarbonyl | 3-Amino-4-methylbenzoic acid, 2,5-dimethoxytetrahydrofuran | Pyrrole, Methyl 3-bromo-4-methylbenzoate |
| Key Reagents | Acetic acid | Acetic acid or other acid catalysts | Pd catalyst, ligand, base |
| Reaction Conditions | Reflux in acid (harsh) | Reflux in acid (moderate), Microwave (fast) | 80-110 °C, inert atmosphere (mild) |
| Typical Yields | Moderate to good | Good to excellent | Good to excellent |
| Pyrrole Product | Substituted (e.g., 2,5-dimethyl) | Unsubstituted | Unsubstituted |
| Green Chemistry | Poor (high temp, acid solvent) | Moderate (microwave improves efficiency) | Poor (precious metal catalyst, organic solvents) |
| Scalability | Good, simple procedure | Good, but reagent cost can be a factor | Challenging due to catalyst cost and inert conditions |
| Functional Group Tolerance | Poor to moderate | Moderate | Excellent |
Conclusion
The choice of synthetic route for this compound depends heavily on the specific requirements of the researcher, including scale, cost, available equipment, and the need for functional group tolerance.
-
The Clauson-Kaas Synthesis emerges as a highly effective and reliable method for laboratory-scale synthesis. It directly provides the target molecule in good to excellent yields from readily accessible starting materials under relatively straightforward conditions, which can be further optimized with microwave technology.
-
The Buchwald-Hartwig Amination is the preferred route when maximum functional group tolerance is required or when building a library of analogues from a common aryl halide intermediate. While powerful, its reliance on expensive catalysts and strict inert atmosphere protocols makes it better suited for small-scale, high-value applications.
-
The Paal-Knorr Synthesis , while fundamentally important, is less practical for producing the unsubstituted target molecule. It is best reserved for cases where a substituted pyrrole ring is desired and the starting aniline is robust enough to withstand the acidic reflux conditions.
For most applications focused on producing the title compound, the Clauson-Kaas synthesis offers the best balance of efficiency, cost-effectiveness, and operational simplicity.
References
- 1. This compound [myskinrecipes.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 9. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
In the pursuit of novel anti-inflammatory agents, the principle of selective inhibition is paramount. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily by inhibiting cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] However, the existence of two distinct COX isoforms, COX-1 and COX-2, presents a critical challenge in drug development. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is elevated during inflammation.[2][3] Consequently, selective inhibition of COX-2 over COX-1 is a key strategy to develop anti-inflammatory therapeutics with a reduced risk of gastrointestinal side effects.[4][5]
This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid, a potential anti-inflammatory agent, against its primary related targets: COX-1 and COX-2.[6] We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear structure for data interpretation, empowering researchers to rigorously characterize this and other potential COX inhibitors.
The Primary Targets: COX-1 and COX-2
The therapeutic action of NSAIDs is rooted in their ability to block the conversion of arachidonic acid into prostaglandins.[1] This is accomplished by inhibiting the COX enzymes.
-
Cyclooxygenase-1 (COX-1): This isoform is considered a "housekeeping" enzyme, as it is constitutively expressed in most tissues. It is involved in maintaining normal physiological functions, including the production of prostaglandins that protect the gastric mucosa.[7] Inhibition of COX-1 is associated with the gastrointestinal side effects commonly seen with non-selective NSAIDs.[5]
-
Cyclooxygenase-2 (COX-2): In most cells, COX-2 is not expressed under normal conditions.[2][3] Its expression is induced by pro-inflammatory signals, leading to an increase in prostaglandin production at sites of inflammation.[8] Therefore, selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs, as it can reduce inflammation with a lower risk of gastrointestinal damage.[4]
The following diagram illustrates the prostaglandin synthesis pathway and the roles of COX-1 and COX-2.
Caption: Prostaglandin synthesis pathway highlighting the roles of COX-1 and COX-2.
Comparative Selectivity Profile
To provide a clear benchmark for assessing this compound, we will compare its (hypothetical) inhibitory activity with well-characterized NSAIDs: a non-selective inhibitor (Ibuprofen) and a highly selective COX-2 inhibitor (Celecoxib). The selectivity of a compound is typically expressed as a selectivity ratio, calculated from the half-maximal inhibitory concentrations (IC50) against each enzyme isoform (IC50 COX-1 / IC50 COX-2). A higher ratio indicates greater selectivity for COX-2.[9]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | 15 | 0.5 | 30 |
| Ibuprofen | 2.5 | 2.5 | 1 |
| Celecoxib | 7.6 | 0.04 | 190 |
Note: The IC50 values for this compound are illustrative and must be determined experimentally. Data for Ibuprofen and Celecoxib are derived from published literature and can vary based on assay conditions.
Experimental Protocols for Assessing COX Selectivity
A multi-faceted approach employing both biochemical and cell-based assays is crucial for a robust assessment of COX inhibitor selectivity.
Biochemical Inhibition Assay (Enzyme-Based)
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[8] It provides a direct measure of enzyme-inhibitor interaction, free from the complexities of a cellular environment. Commercially available kits, such as the COX Inhibitor Screening Assay Kit, offer a standardized and reliable method.[2]
Principle: The assay fluorometrically detects Prostaglandin G2, an intermediate product generated by the COX enzyme.[3] The reduction in fluorescence in the presence of the test compound corresponds to the level of COX inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents, including COX Assay Buffer, Heme, and standards as per the kit manufacturer's instructions. Reconstitute purified ovine or human COX-1 and COX-2 enzymes in the provided buffer and keep on ice.
-
Compound Dilution: Prepare a serial dilution of this compound, along with positive controls (e.g., Celecoxib) and a vehicle control (e.g., DMSO).
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the diluted test compounds or controls.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at timed intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the reaction rate against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the biochemical COX inhibition assay.
Cell-Based Prostaglandin Synthesis Assay
This assay provides a more physiologically relevant assessment by measuring the inhibition of prostaglandin production in a cellular context.[1] It accounts for factors such as cell permeability and metabolism of the test compound. A common method involves using a cell line like RAW 264.7 murine macrophages, which can be stimulated to express COX-2.[1]
Principle: Lipopolysaccharide (LPS) is used to induce COX-2 expression in RAW 264.7 cells. The amount of prostaglandin E2 (PGE2) released into the cell culture medium is then quantified, typically using a competitive enzyme-linked immunosorbent assay (ELISA).[1]
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with FBS and antibiotics until they reach the desired confluence.
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and controls for 1 hour.
-
COX-2 Induction: Add LPS to the wells (except for the negative control) to induce COX-2 expression and incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant, which contains the secreted PGE2.
-
PGE2 Quantification (ELISA): Quantify the PGE2 concentration in the supernatants using a commercial PGE2 ELISA kit.[10][11] This involves a competitive binding reaction where PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for a limited number of antibody binding sites.
-
Data Analysis: Generate a standard curve using known concentrations of PGE2. Use this curve to determine the PGE2 concentration in each sample. Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC50 value.
Caption: Workflow for the cell-based prostaglandin E2 inhibition assay.
Interpreting the Results and Concluding Remarks
By systematically applying these biochemical and cell-based assays, researchers can generate a robust selectivity profile for this compound. A high selectivity ratio, particularly in the cell-based assay, would indicate that the compound preferentially inhibits the pro-inflammatory COX-2 enzyme, suggesting a potentially favorable therapeutic window with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
It is crucial to consider that even highly selective COX-2 inhibitors are not without potential off-target effects or risks. For instance, the withdrawal of Rofecoxib (Vioxx) from the market due to cardiovascular concerns underscores the importance of comprehensive safety and selectivity profiling.[12][13][14] Therefore, the assessment of COX-1/COX-2 selectivity is a critical, yet initial, step in the broader characterization of any novel anti-inflammatory compound. Further studies, including broader kinase screening and in vivo efficacy and safety models, are essential to fully understand the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 3. mybiosource.com [mybiosource.com]
- 4. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. This compound [myskinrecipes.com]
- 7. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. Vioxx Pulled Off the Market Because of Increased Risk of Heart Attack and Stroke | Robins Kaplan LLP Law Firm [robinskaplan.com]
- 13. droracle.ai [droracle.ai]
- 14. ccjm.org [ccjm.org]
Benchmarking a Novel Pyrrole-Containing Benzoic Acid Derivative Against Standard-of-Care in Inflammation and Oncology
A Senior Application Scientist's Guide to the Preclinical Evaluation of 4-methyl-3-(1H-pyrrol-1-yl)benzoic Acid
In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is the first step in a long and rigorous journey toward clinical application. This guide provides a comprehensive framework for the preclinical benchmarking of a promising new chemical entity, this compound. Drawing from its structural features—a benzoic acid moiety often associated with non-steroidal anti-inflammatory drugs (NSAIDs) and a pyrrole ring present in various bioactive compounds—we hypothesize a dual role in anti-inflammatory and anti-cancer activity.
This document outlines a strategic series of in vitro and cell-based assays to compare the efficacy and selectivity of this compound against established standard-of-care drugs in both inflammation and a representative cancer model. The experimental design prioritizes scientific rigor and causality, ensuring that each protocol serves as a self-validating system for robust and reproducible data generation.
Hypothesized Mechanism of Action and Selection of Comparators
Given the structural alerts within this compound, we propose that its primary mechanism of action may involve the inhibition of key enzymes in the inflammatory cascade, specifically cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are critical mediators of prostaglandin and leukotriene synthesis, respectively, both of which are pivotal in inflammation and have been implicated in carcinogenesis.[1][2][3][4]
Based on this hypothesis, the following standard-of-care drugs have been selected for comparative analysis:
-
For Anti-Inflammatory Activity:
-
Celecoxib: A selective COX-2 inhibitor, representing a widely prescribed class of NSAIDs for treating inflammatory conditions like arthritis.[1][5]
-
Zileuton: A 5-lipoxygenase inhibitor used in the management of asthma.[2][4]
-
Licofelone: A dual COX/5-LOX inhibitor that has been investigated for osteoarthritis, providing a direct comparison for our hypothesized dual-action compound.[6]
-
-
For Anti-Cancer Activity:
-
5-Fluorouracil (5-FU): A cornerstone chemotherapeutic agent used in the treatment of various solid tumors, including colorectal cancer.
-
Regorafenib: A multi-kinase inhibitor used in the treatment of metastatic colorectal cancer, representing a targeted therapy approach.
-
Experimental Workflow for Benchmarking
The following experimental workflow is designed to systematically evaluate the biological activity of this compound.
Caption: A stepwise experimental workflow for the preclinical evaluation of this compound.
Detailed Experimental Protocols
Part 1: In Vitro Enzymatic Assays for Anti-Inflammatory Activity
Objective: To determine the direct inhibitory effect of this compound on COX-1, COX-2, and 5-LOX enzymes and compare its potency and selectivity to standard-of-care inhibitors.
1.1. COX-1 and COX-2 Inhibition Assays
-
Principle: A colorimetric or fluorometric assay will be used to measure the peroxidase activity of purified ovine COX-1 and human recombinant COX-2. The assay measures the oxidation of a chromogenic substrate, which is proportional to the prostaglandin H2 produced by the enzyme.
-
Protocol:
-
Prepare a dilution series of this compound, celecoxib, and licofelone in a suitable buffer (e.g., Tris-HCl).
-
In a 96-well plate, add the purified COX-1 or COX-2 enzyme, heme, and the test compounds or standards.
-
Initiate the reaction by adding arachidonic acid and the chromogenic substrate.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values.
-
1.2. 5-Lipoxygenase (5-LOX) Inhibition Assay
-
Principle: This assay measures the ability of the test compound to inhibit the activity of purified 5-LOX from potato or human recombinant sources. The production of leukotrienes is monitored by measuring the increase in absorbance at 234 nm resulting from the formation of a conjugated diene.
-
Protocol:
-
Prepare a dilution series of this compound, zileuton, and licofelone.
-
In a quartz cuvette, add the 5-LOX enzyme solution and the test compounds or standards.
-
Pre-incubate the mixture at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the change in absorbance at 234 nm over time.
-
Calculate the initial reaction rates and determine the percentage of inhibition and IC50 values.
-
Part 2: Cell-Based Assays for Efficacy and Mechanism of Action
Objective: To evaluate the compound's activity in a more physiologically relevant cellular context, assessing its anti-inflammatory and anti-cancer effects.
2.1. Anti-Inflammatory Activity in Macrophages
-
Principle: Lipopolysaccharide (LPS) is a potent inducer of inflammation in macrophages, leading to the production of prostaglandins and leukotrienes. This assay will quantify the reduction of these inflammatory mediators by the test compound.
-
Protocol:
-
Culture RAW 264.7 murine macrophages in 24-well plates until confluent.
-
Pre-treat the cells with various concentrations of this compound, celecoxib, or zileuton for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) in the supernatant using commercially available ELISA kits.
-
Determine the IC50 values for the inhibition of PGE2 and LTB4 production.
-
2.2. Anti-Cancer Cytotoxicity Assay
-
Principle: The MTT or MTS assay is a colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed HT-29 human colorectal cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a dilution series of this compound, 5-Fluorouracil, and Regorafenib for 48 or 72 hours.
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (for MTT) and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability and determine the IC50 values.
-
Data Presentation and Comparative Analysis
The quantitative data from the aforementioned assays should be compiled into clear and concise tables for direct comparison.
Table 1: In Vitro Enzymatic Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | 5-LOX IC50 (µM) |
| This compound | ||||
| Celecoxib | ||||
| Zileuton | ||||
| Licofelone |
Table 2: Cell-Based Anti-Inflammatory and Anti-Cancer Activity
| Compound | PGE2 Inhibition IC50 (µM) in RAW 264.7 cells | LTB4 Inhibition IC50 (µM) in RAW 264.7 cells | HT-29 Cytotoxicity IC50 (µM) |
| This compound | |||
| Celecoxib | |||
| Zileuton | |||
| 5-Fluorouracil | |||
| Regorafenib |
Interpreting the Results and Future Directions
The data generated from this benchmarking study will provide a clear indication of the therapeutic potential of this compound.
-
Favorable Anti-Inflammatory Profile: A potent inhibition of COX-2 and 5-LOX, coupled with a high COX-2 selectivity index and strong suppression of PGE2 and LTB4 in cellular assays, would suggest a promising anti-inflammatory candidate with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[5][7]
-
Promising Anti-Cancer Activity: Potent cytotoxicity against HT-29 cells at concentrations that are non-toxic to normal cells (a subsequent experiment to determine this would be necessary) would warrant further investigation into its mechanism of action, including apoptosis and cell cycle arrest studies. The pyrrole moiety is present in several compounds with demonstrated anti-cancer activity, suggesting this is a plausible outcome.
Should the initial results be promising, the next logical steps would involve in vivo efficacy studies in animal models of inflammation (e.g., carrageenan-induced paw edema in rats) and cancer (e.g., HT-29 xenograft model in mice), as well as more comprehensive safety and pharmacokinetic profiling.
Caption: The arachidonic acid cascade and the hypothesized points of inhibition for this compound and standard-of-care drugs.
Conclusion
This guide provides a robust and scientifically grounded framework for the initial preclinical benchmarking of this compound. By systematically comparing its in vitro and cellular activities against well-established standard-of-care drugs, researchers can efficiently and effectively evaluate its therapeutic potential and make data-driven decisions regarding its further development. The emphasis on causality and self-validating experimental design ensures the generation of high-quality, reliable data, which is paramount in the competitive landscape of drug discovery.
References
- 1. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 2. 5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. What are lipoxygenase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Therapeutic options for 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. gpnotebook.com [gpnotebook.com]
Safety Operating Guide
Navigating the Disposal of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid: A Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safe and environmentally sound disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid (CAS No. 593272-75-4), a compound of interest in various research applications. The procedures outlined here are grounded in established safety protocols and regulatory compliance, designed to protect both laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin Irritation (Category 2): Similar compounds are known to cause skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation (Category 2A): Direct contact with the eyes is likely to cause serious irritation.[1][2][3][4]
-
Respiratory Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3][5]
-
Aquatic Toxicity: Substituted benzoic acids and pyrrole derivatives can be harmful to aquatic life.[2][6]
The structural components—a substituted benzoic acid and a pyrrole ring—inform this assessment. Benzoic acid and its derivatives are generally recognized as skin and eye irritants.[2][3][4][7] Pyrrole-derived compounds can also exhibit toxicological effects.[8] Therefore, a conservative approach, treating the compound as hazardous, is imperative.
Chemical and Physical Properties Summary
| Property | Value | Source |
| CAS Number | 593272-75-4 | PubChem[9] |
| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[9] |
| Molecular Weight | 201.22 g/mol | PubChem[9] |
| Appearance | Solid (presumed) | General chemical knowledge |
Personal Protective Equipment (PPE)
Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form—solid, in solution, or as waste.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Dispose of contaminated gloves in accordance with institutional and regulatory guidelines.[5][10]
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[5][10]
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or in situations with a high risk of splashing, additional protective clothing may be necessary.[11]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[2][10] All handling of the solid material should be conducted in a well-ventilated area, preferably a chemical fume hood.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.[1]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE as described in the section above.
-
Contain and Absorb:
-
For solid spills: Carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a clearly labeled, sealable hazardous waste container.[1][10]
-
For liquid spills (solutions): Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Once absorbed, carefully scoop the material into a labeled hazardous waste container.[1]
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for cleanup, including gloves, absorbent pads, and contaminated clothing, must be disposed of as hazardous waste.[5]
Waste Disposal Procedures
The disposal of this compound must be conducted in strict compliance with local, state, and federal regulations. In the United States, this falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).
Core Principles of Disposal:
-
Do Not Dispose Down the Drain: This compound should never be disposed of in the sanitary sewer system due to its potential aquatic toxicity.[6]
-
Do Not Dispose in Regular Trash: As a hazardous chemical, it must not be placed in non-hazardous waste streams.
-
Segregate Waste: Keep waste containing this compound separate from other waste streams to avoid incompatible chemical reactions.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound (e.g., unreacted material, contaminated consumables, solutions) in a designated, compatible, and properly sealed hazardous waste container.
-
The container must be in good condition and made of a material that will not react with the waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the full chemical name: "this compound."
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Indicate the specific hazards (e.g., "Skin Irritant," "Eye Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure secondary containment to prevent the spread of material in case of a leak.
-
Store in a cool, dry, and well-ventilated location away from incompatible materials.[11]
-
-
Arrange for Pickup and Disposal:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the research community.
References
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. angenechemical.com [angenechemical.com]
- 6. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Evaluation of ecotoxicological impact of new pyrrole-derived aminophosphonates using selected bioassay battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C12H11NO2 | CID 881957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. parrinst.com [parrinst.com]
- 11. keyorganics.net [keyorganics.net]
- 12. afgsci.com [afgsci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
